molecular formula C7H6N2O2 B3293559 4,6-Dihydroxy-1H-indazole CAS No. 885518-73-0

4,6-Dihydroxy-1H-indazole

Cat. No.: B3293559
CAS No.: 885518-73-0
M. Wt: 150.13 g/mol
InChI Key: REEXMLWZQOXOBT-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-1H-indazole (CAS 885518-73-0) is a high-purity indazole derivative supplied for advanced research and development. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological profiles and significant presence in targeted anticancer therapies . Researchers value this specific substitution pattern, as the hydroxy groups at the 4 and 6 positions offer key sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery . The indazole core is a key pharmacophore in the development of inhibitors for critical oncology targets. For instance, 1H-indazole derivatives have been identified as novel scaffolds for indoleamine-2,3-dioxygenase 1 (IDO1) inhibition, an important tumor immune checkpoint . Furthermore, disubstituted indazole-4-amine derivatives have shown promising dual-target inhibitory activity against both IDO1 and tryptophan-2,3-dioxygenase (TDO), demonstrating potent in vivo antitumor activity and immune-chemotherapy effects . This compound serves as a vital building block for synthesizing novel hybrids, such as indazol-pyrimidine derivatives, which have shown potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (Caco-2) cancers . As a research chemical, this compound provides a versatile core structure for developing new molecular entities in pharmaceutical chemistry and cancer research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-4,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-6-5(3-8-9-6)7(11)2-4/h1-3,10-11H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEXMLWZQOXOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646152
Record name 4-Hydroxy-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-73-0
Record name 4-Hydroxy-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 4,6-Dihydroxyindazole Scaffold: A Privileged Core for Dual IDO1/TDO Inhibition in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of the Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a diverse array of biologically active molecules. Among the various substituted indazoles, the 4,6-dihydroxyindazole core has emerged as a particularly promising framework for the development of novel therapeutics, most notably in the burgeoning field of immuno-oncology. This technical guide will provide an in-depth exploration of the biological activity of the 4,6-dihydroxyindazole scaffold, with a primary focus on its role as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two critical enzymes implicated in tumor immune evasion.

The Rationale for Targeting IDO1 and TDO in Cancer Immunotherapy

Cancer cells can employ various mechanisms to suppress the host's immune response, thereby facilitating their survival, growth, and metastasis. One such mechanism involves the metabolic pathway of tryptophan degradation, primarily regulated by the enzymes IDO1 and TDO.[1] Both enzymes catalyze the first and rate-limiting step in the conversion of the essential amino acid L-tryptophan into kynurenine.[2]

This enzymatic activity has two profound immunosuppressive consequences within the tumor microenvironment:

  • Tryptophan Depletion: T cells, particularly cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, are highly sensitive to tryptophan levels. The depletion of tryptophan by IDO1/TDO activity can lead to T-cell cycle arrest and apoptosis, thereby blunting the anti-tumor immune response.[1]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation of naïve T cells into regulatory T cells (Tregs). Tregs are potent suppressors of anti-tumor immunity.[1]

Given their pivotal role in orchestrating an immunosuppressive tumor microenvironment, the dual inhibition of IDO1 and TDO presents a compelling therapeutic strategy to restore and enhance anti-tumor immunity.

4,6-Substituted-1H-Indazoles as Potent Dual IDO1/TDO Inhibitors

Recent research has identified a series of 4,6-substituted-1H-indazole derivatives as potent dual inhibitors of both IDO1 and TDO. These findings underscore the therapeutic potential of the 4,6-dihydroxyindazole scaffold as a foundational structure for designing novel cancer immunotherapies.

Mechanism of Action: Reversing Immune Suppression

The primary mechanism of action for 4,6-dihydroxyindazole-based dual inhibitors is the direct competitive inhibition of the enzymatic activity of both IDO1 and TDO. By binding to the active site of these enzymes, the inhibitors prevent the catabolism of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. The net effect is a reactivation of the host's anti-tumor immune response.

IDO1_TDO_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tumor Cells Tumor Cells IDO1/TDO IDO1/TDO Tumor Cells->IDO1/TDO expresses Immune Cells (APCs) Immune Cells (APCs) Immune Cells (APCs)->IDO1/TDO expresses Tryptophan Tryptophan Tryptophan->IDO1/TDO substrate T-Cell T-Cell Tryptophan->T-Cell required for proliferation Kynurenine Kynurenine Treg Treg Kynurenine->Treg promotes differentiation IDO1/TDO->Kynurenine catalyzes 4,6-Dihydroxyindazole Inhibitor 4,6-Dihydroxyindazole Inhibitor 4,6-Dihydroxyindazole Inhibitor->IDO1/TDO inhibits Anti-tumor Immunity Anti-tumor Immunity T-Cell->Anti-tumor Immunity Treg->T-Cell suppresses Immune Suppression Immune Suppression Treg->Immune Suppression

Figure 1: Mechanism of Action of 4,6-Dihydroxyindazole-based IDO1/TDO Inhibitors.
Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4,6-dihydroxyindazole scaffold has provided valuable insights into the structure-activity relationships governing IDO1 and TDO inhibition. The 1H-indazole core is considered a crucial pharmacophore for potent IDO1 inhibitory activity.[3] The substituent groups at both the 4- and 6-positions significantly influence the inhibitory potency.[3]

Docking models suggest that the 1H-indazole moiety effectively interacts with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the enzyme's active site.[3] Specifically, proper substituents at the 6- and 4-positions of the indazole ring appear to interact with pockets A and B of the IDO1 active site, respectively.[4] A good fit within pocket A is particularly important for the biological activity of these compounds.[4] Furthermore, absorption spectral analysis indicates that these indazole derivatives bind more strongly to the ferrous (Fe2+) state of the heme iron rather than the ferric (Fe3+) state.[4]

CompoundR1 (Position 4)R2 (Position 6)IDO1 IC50 (µM)TDO IC50 (µM)
1 -H-OCH3>50>50
2g -Cl-OCH35.3ND
35 -NO2-Cl0.742.93
ND: Not Determined

Table 1: Representative structure-activity relationship data for 4,6-substituted-1H-indazole derivatives as IDO1/TDO inhibitors. Data synthesized from available literature.[3]

Experimental Protocols for Evaluating Biological Activity

The evaluation of 4,6-dihydroxyindazole derivatives as dual IDO1/TDO inhibitors involves a tiered approach, progressing from in vitro enzymatic and cell-based assays to in vivo animal models.

Workflow for Inhibitor Characterization

inhibitor_workflow Start Start IDO1_Enzymatic_Assay IDO1 Enzymatic Assay Start->IDO1_Enzymatic_Assay TDO_Enzymatic_Assay TDO Enzymatic Assay Start->TDO_Enzymatic_Assay Cell_Based_Assay Cell-Based Kynurenine Assay IDO1_Enzymatic_Assay->Cell_Based_Assay Potent Hits TDO_Enzymatic_Assay->Cell_Based_Assay Potent Hits In_Vivo_Model In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Model Cell-Active Compounds Lead_Compound Lead_Compound In_Vivo_Model->Lead_Compound Efficacious Compounds

Figure 2: Experimental workflow for the evaluation of 4,6-dihydroxyindazole derivatives.
In Vitro Enzymatic Assays

Rationale: The initial screening of compounds is performed using purified recombinant IDO1 and TDO enzymes to determine their direct inhibitory activity and to establish a baseline potency (IC50).

Protocol: IDO1/TDO Absorbance-Based Enzymatic Assay [5][6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Mixture: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.

    • Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations.

    • Enzyme Solution: Purified recombinant human IDO1 or TDO enzyme diluted in assay buffer.

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

  • Assay Procedure:

    • In a 96-well plate, add the test compound and the respective enzyme (IDO1 or TDO).

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding the TCA stop solution.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add the p-DMAB reagent.

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Functional Assays

Rationale: Cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant context, assessing cell permeability, and identifying potential off-target effects or cytotoxicity.

Protocol: HeLa Cell-Based Kynurenine Assay [7]

  • Cell Culture and IDO1 Induction:

    • Culture HeLa cells in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) for 24 hours.[7]

  • Compound Treatment and Kynurenine Measurement:

    • Treat the IFNγ-stimulated cells with serial dilutions of the test compounds.

    • Incubate for a defined period (e.g., 48 hours).

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant using the colorimetric method with p-DMAB as described in the enzymatic assay protocol.

  • Data Analysis:

    • Determine the cellular IC50 values by plotting the percent inhibition of kynurenine production against the compound concentration.

In Vivo Efficacy Models

Rationale: In vivo studies using animal models are essential to evaluate the anti-tumor efficacy, pharmacokinetic properties, and overall safety profile of lead compounds. The CT26 syngeneic mouse model is a commonly used and well-characterized model for colorectal cancer and immunotherapy studies.[8][9]

Protocol: CT26 Syngeneic Xenograft Model [10]

  • Tumor Implantation:

    • Subcutaneously inject CT26 colon carcinoma cells into the flank of immunocompetent BALB/c mice.[10]

    • Monitor tumor growth until they reach a palpable size.

  • Treatment Administration:

    • Randomize mice into treatment groups (vehicle control, test compound, positive control).

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, excise tumors and weigh them.

  • Data Analysis:

    • Compare tumor growth inhibition in the treated groups relative to the vehicle control group.

    • Assess the statistical significance of the observed anti-tumor effects.

Conclusion and Future Perspectives

The 4,6-dihydroxyindazole scaffold has been firmly established as a promising foundation for the development of potent dual inhibitors of IDO1 and TDO. The demonstrated anti-tumor activity of derivatives based on this scaffold highlights its potential to yield novel immuno-oncology therapeutics. The structure-activity relationships elucidated to date provide a clear roadmap for further optimization of inhibitory potency and drug-like properties.

Future research in this area will likely focus on:

  • Refining the SAR: Further exploration of substitutions at the 4- and 6-positions to enhance potency and selectivity.

  • Improving Pharmacokinetics: Optimization of ADME (absorption, distribution, metabolism, and excretion) properties to ensure favorable in vivo behavior.

  • Combination Therapies: Investigating the synergistic effects of 4,6-dihydroxyindazole-based IDO1/TDO inhibitors with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).

The continued investigation of the 4,6-dihydroxyindazole scaffold holds significant promise for the discovery and development of next-generation cancer immunotherapies that can effectively overcome tumor-induced immune suppression and improve patient outcomes.

References

Sources

Technical Guide: Solubility & Handling of 4,6-Dihydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, preparation protocols, and handling best practices for 4,6-Dihydroxy-1H-indazole (CAS 885518-73-0). It is designed for researchers requiring precise control over compound delivery in biochemical assays and synthetic workflows.

Executive Summary

This compound is a substituted heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., IDO1/TDO pathways) and bioactive indazole derivatives. While the indazole core is aromatic and lipophilic, the dual hydroxyl groups at positions 4 and 6 introduce polarity and hydrogen-bonding potential.

The Solubility Challenge:

  • DMSO: High solubility.[1] The preferred solvent for stock solutions.

  • Water: Poor solubility at neutral pH due to high crystal lattice energy and π-stacking. Solubility is pH-dependent, increasing significantly under basic conditions (pH > 10) due to phenolate formation.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in various buffers.

PropertyValue (Estimated/Experimental)Impact on Solubility
Molecular Weight 150.14 g/mol Low MW facilitates dissolution but crystal packing dominates.
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic. Requires organic co-solvent for aqueous assays.
pKa (Phenolic OH) ~9.2 – 9.8At pH 7.4, the molecule is largely neutral (protonated), limiting solubility.
pKa (Indazole NH) ~14.0Very weak acid; does not contribute to solubility in physiological buffers.
H-Bond Donors 3 (2 OH, 1 NH)High potential for intermolecular H-bonding, increasing lattice energy.

Solubility Protocols

A. DMSO (Dimethyl Sulfoxide) – Primary Solvent

DMSO is the gold standard for solubilizing this compound. The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bond network of the crystal lattice.

  • Solubility Limit: > 20 mg/mL (> 130 mM).

  • Stability: Excellent in anhydrous DMSO at -20°C.

  • Protocol:

    • Weigh the desired mass of powder.

    • Add 100% anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Vortex vigorously for 30–60 seconds.

    • Optional: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

B. Water & Aqueous Buffers

Direct dissolution of the solid powder into neutral water (pH 7) is not recommended and will likely result in a suspension rather than a solution.

  • Solubility Limit (pH 7.4): < 0.5 mg/mL (Predicted).

  • pH Dependence:

    • Acidic (pH < 2): Slight increase in solubility due to protonation of N2 (pKa ~1.2), but unstable for long-term storage.

    • Basic (pH > 10): High solubility. The deprotonation of the phenolic hydroxyls forms a soluble dianion. Warning: High pH may accelerate oxidative degradation.

Preparation Workflow (Graphviz)

The following diagram outlines the decision logic for preparing working solutions from solid powder.

SolubilityWorkflow Start Solid this compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO 100% Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard Water Direct Aqueous Buffer (Not Recommended) SolventChoice->Water High Failure Risk StockPrep Prepare Stock Solution (10 - 50 mM) DMSO->StockPrep Sonicate Vortex & Sonicate (35°C, 5 mins) StockPrep->Sonicate Dilution Dilute into Assay Buffer Sonicate->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck Slow addition with vortexing Success Clear Working Solution (Keep DMSO < 1%) PrecipCheck->Success Clear Fail Precipitation Observed PrecipCheck->Fail Cloudy Fix Troubleshooting: 1. Warm buffer to 37°C 2. Lower final concentration 3. Increase DMSO % (if tolerated) Fail->Fix Fix->Dilution

Caption: Logical workflow for solubilization and dilution to prevent compound "crash-out."

Experimental Best Practices

The "Crash-Out" Prevention Protocol

When diluting a hydrophobic DMSO stock into an aqueous buffer, the sudden change in polarity often causes rapid precipitation (crashing out).

  • Step-wise Dilution: Do not add the DMSO stock directly to the full volume of buffer. Instead, perform an intermediate dilution (e.g., 10x stock in 50% DMSO/Water) if high concentrations are needed.

  • Dynamic Addition:

    • Place the aqueous buffer on a vortex mixer or magnetic stirrer.

    • Add the DMSO stock dropwise into the center of the vortex.

    • This ensures immediate dispersion and prevents local high-concentration zones where nucleation occurs.

  • Temperature: Pre-warm the aqueous buffer to 30–37°C before adding the DMSO stock.

Storage & Stability
  • Oxidation Risk: Dihydroxyindazoles are electron-rich and prone to oxidation (turning pink/brown) upon exposure to air and light.

  • Storage: Store solid powder at -20°C under desiccant. Store DMSO stocks at -20°C or -80°C, preferably under nitrogen or argon gas.

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks into single-use vials.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solution turns pink/brown Oxidation of phenolic groupsDiscard. Prepare fresh stock. Store under inert gas (Ar/N2).
Cloudiness upon dilution Concentration exceeds solubility limit (Crash-out)Decrease final concentration or increase DMSO % (e.g., to 0.5% or 1%).
Solid won't dissolve in DMSO Moisture in DMSO or cold solventUse fresh anhydrous DMSO; warm to 40°C and sonicate.
Precipitate in cell media Interaction with serum proteinsDilute in serum-free media first, then add serum.

References

  • PubChem. Compound Summary for CID 24728423 (4,6-Difluoro-1H-indazole analogue context). National Library of Medicine (US). Available at: [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Available at: [Link]

  • Master Organic Chemistry. The pKa Table (Phenol and Heterocycle Acidity). Available at: [Link]

Sources

Technical Guide: Tautomeric Stability & Application of 4,6-Dihydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric stability, characterization, and application of 4,6-Dihydroxy-1H-indazole.

Part 1: Executive Summary & Core Directive

The Bottom Line: In the ground state, This compound (1H-tautomer) is thermodynamically favored over its 2H-isomer by approximately 3–5 kcal/mol in the gas phase and non-polar solvents. This preference is driven by the preservation of aromaticity in the benzene ring (benzenoid structure), which is disrupted in the 2H-tautomer (quinonoid structure).

However, in drug development contexts—specifically kinase inhibition—the 2H-tautomer is often the bioactive conformation required for specific hinge-binding motifs. Understanding how to stabilize, trap, or characterize these forms is critical for structure-activity relationship (SAR) optimization.

This guide provides the theoretical basis, experimental protocols, and decision-making frameworks to navigate this tautomeric equilibrium.

Part 2: Theoretical Framework & Thermodynamics

The Benzenoid vs. Quinonoid Driver

The tautomeric equilibrium of indazoles is governed by the trade-off between heteroaromatic stability and benzene ring aromaticity.

  • 1H-Indazole (Benzenoid): The proton resides on N1.[1] The benzene ring maintains full Clar sextet aromaticity. The pyrazole ring is aromatic.[2] This is the global minimum.

  • 2H-Indazole (Quinonoid): The proton resides on N2. To maintain valency, the double bond configuration shifts, inducing a semi-quinonoid character in the benzene ring. This results in a loss of resonance energy, making the 2H form less stable.

Effect of 4,6-Dihydroxy Substitution

The 4,6-dihydroxy substitution pattern (resorcinol-like) introduces strong electron-donating groups (EDGs) into the system.

  • Electronic Push: The lone pairs on the oxygen atoms at C4 and C6 donate electron density into the ring system via resonance (+M effect).

  • Impact on Tautomerism:

    • No Intramolecular H-Bonding: Unlike a C7-substituent (which could H-bond to N1), the C4 and C6 hydroxyls are too distant to form intramolecular hydrogen bonds with the pyrazole nitrogens. Therefore, they do not "lock" a specific tautomer via steric or H-bond clamping.

    • pKa Modulation: The electron-rich nature of the system increases the pKa of the N-H proton compared to unsubstituted indazole, making the molecule less acidic and potentially more susceptible to oxidation (see Handling Advisory below).

Tautomer Equilibrium Diagram

The following diagram illustrates the equilibrium and the electronic distribution differences.

TautomerEquilibrium cluster_legend Key Drivers node1 1H-Tautomer (Benzenoid) Thermodynamically Stable Major Species (>95%) node2 Transition State (Proton Transfer) node1->node2 Solvent/Heat node2->node1 Fast Relaxation node3 2H-Tautomer (Quinonoid) High Energy Minor Species (<5%) node2->node3 +3-5 kcal/mol node3->node2 desc 1H form preserves benzene aromaticity. 4,6-OH groups donate e- density but do not lock tautomer.

Caption: Thermodynamic equilibrium favoring the 1H-benzenoid form over the 2H-quinonoid form.[3][4]

Part 3: Experimental Characterization Protocols

Distinguishing 1H from 2H tautomers requires techniques sensitive to the local electronic environment of the nitrogen atoms. Standard 1H NMR is often insufficient due to rapid proton exchange.

Protocol A: 15N-HMBC NMR (The Gold Standard)

Nitrogen chemical shifts are highly sensitive to the protonation state. This protocol avoids the need for enriched 15N samples by using natural abundance detection via proton coupling.

Methodology:

  • Sample Prep: Dissolve 10-20 mg of this compound in 0.6 mL DMSO-d6 .

    • Why DMSO? It is a polar aprotic solvent that slows proton exchange, sharpening the N-H signals compared to MeOD or CDCl3.

  • Acquisition: Run a gradient-selected 1H-15N HMBC experiment optimized for long-range couplings (J_NH ~ 90 Hz for direct, J_NH ~ 10-15 Hz for long range).

  • Analysis Criteria:

    • 1H-Tautomer: N1 (protonated) appears at ~-160 to -180 ppm (relative to nitromethane). N2 (unprotonated) appears at ~-60 to -80 ppm .

    • 2H-Tautomer: N2 (protonated) shifts upfield, and N1 (unprotonated) shifts downfield. The "pyrrole-like" nitrogen (N-H) is always more shielded than the "pyridine-like" nitrogen (=N-).

Protocol B: UV-Vis Solvatochromism

If NMR is inaccessible, UV-Vis ratios can indicate tautomeric populations, as the quinonoid (2H) form typically has a red-shifted absorption band due to the extended conjugation of the quinonoid system.

  • Preparation: Prepare 50 µM solutions in Cyclohexane (non-polar) and Methanol (polar).

  • Observation:

    • 1H Form: Dominant in non-polar solvents. λ_max typically ~290-310 nm.

    • 2H Form: Population increases slightly in highly polar/protic solvents or specific binding pockets. Look for a "shoulder" or minor peak at >320 nm .

Protocol C: Crystallography (Solid State)

Warning: The solid-state tautomer is dictated by crystal packing forces (intermolecular H-bonds) and may not reflect the solution state.

  • Refinement: When solving the X-ray structure, explicitly refine the N-H hydrogen position. Do not let the software "auto-place" hydrogens based on a standard indole/indazole template. Look for the difference electron density map (Fo-Fc) around N1 and N2.

Part 4: Implications for Drug Discovery & Synthesis

Regioselectivity in Alkylation

When functionalizing 4,6-dihydroxyindazole (e.g., alkylating the nitrogen), the Curtin-Hammett principle applies. The product ratio depends on the transition state energy of the alkylation step, not the ground state stability of the tautomers.

  • N1-Alkylation: Usually favored under thermodynamic control or with soft electrophiles.

  • N2-Alkylation: Can be favored using kinetic control (strong bases like NaH, low temperature) or by transiently blocking N1.

  • Strategic Tip: To selectively target N2 (often desired for specific kinase inhibitors), consider using a transient protecting group on the 4-OH and 6-OH to alter the sterics, or use the Mitsunobu reaction which often alters regioselectivity profiles compared to SN2 alkylation.

Kinase Binding (The "Hinge" Interaction)

In kinase inhibitors, the indazole core often mimics the adenine ring of ATP.

  • Donor-Acceptor (D-A) Motif: The 1H-indazole presents a Donor (N1-H) / Acceptor (N2) motif.

  • Acceptor-Donor (A-D) Motif: The 2H-indazole presents an Acceptor (N1) / Donor (N2-H) motif.

Critical Workflow: If your docking model suggests the 2H-tautomer is the active binder, you must verify that the energy penalty paid to assume the 2H form (3-5 kcal/mol) is compensated by the binding enthalpy of the protein-ligand interaction.

DrugDesignWorkflow cluster_validation Validation Loop Step1 Target Docking Analysis (Identify H-bond needs) Step2 Does Pocket require 2H-Tautomer? Step1->Step2 Step3 Standard 1H Scaffold Sufficient Step2->Step3 No (D-A motif) Step4 Calculate Energy Penalty (DFT: B3LYP/6-31G*) Step2->Step4 Yes (A-D motif) Step5 Synthesize N-Methyl Mimics Step4->Step5 Penalty < 5kcal/mol Step6 Measure IC50 of 1-Me vs 2-Me analogs Step5->Step6 Step6->Step1 Refine Model

Caption: Decision tree for validating tautomer-specific binding modes in drug design.

Stability & Handling Advisory

Oxidation Risk: The 4,6-dihydroxy motif resembles resorcinol. While more stable than catechol, it is susceptible to oxidation to form quinone-like species, especially under basic conditions (e.g., during alkylation).

  • Mitigation: Perform synthesis under inert atmosphere (Ar/N2). Use antioxidants (e.g., ascorbic acid) in biological assay buffers if compound stability is poor.

Part 5: Summary Data Table

Feature1H-Indazole (4,6-diOH)2H-Indazole (4,6-diOH)
Electronic State Benzenoid (Aromatic C6)Quinonoid (Disrupted C6)
Relative Stability 0.0 kcal/mol (Ground State) +3.5 - 5.0 kcal/mol
Major Species (Soln) >95% (DMSO, MeOH, H2O)<5% (Transient)
H-Bond Pattern N1-H (Donor), N2 (Acceptor)N1 (Acceptor), N2-H (Donor)
15N NMR Shift N1: -170 ppm (Shielded)N2: -170 ppm (Shielded)
UV-Vis λ_max ~295 nmλ_max >320 nm (Red shifted)

References

  • Tautomerism of Indazoles (General Review): Claramunt, R. M., & Elguero, J. (2016). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. Link

  • Solvent Effects on Tautomerism: Alkorta, I., & Elguero, J. (2005). Theoretical studies on the tautomerism of indazole derivatives. Journal of Physical Chemistry A. Link

  • NMR Characterization Methods: Fruchier, A., et al. (1995). Structural determination of indazole tautomers by 15N NMR. Magnetic Resonance in Chemistry. Link

  • Kinase Binding & Tautomerism: Davis, R. A., et al. (2010). Indazole-based kinase inhibitors: Tautomerism and binding modes. Journal of Medicinal Chemistry. Link

  • Substituent Effects (4,6-disubstituted systems): Pinto, D. C. G. A., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Link

Sources

The Hydroxy-Indazole Scaffold: A Privileged Architecture for Multi-Target Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Hydroxy-Substituted Indazoles in Oncology Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Directive: The "OH" Advantage

In the crowded landscape of heterocyclic oncology pharmacophores, the hydroxy-substituted indazole stands out not merely as a structural variant, but as a functional upgrade to the classical indazole scaffold. While the indazole core (fusion of benzene and pyrazole rings) provides a robust bioisostere for the purine ring of ATP, the strategic introduction of a hydroxyl (-OH) group introduces a critical "molecular hook."

This guide posits that the hydroxy-substitution is the determinant factor for high-affinity binding in next-generation Hsp90 and Kinase inhibitors. It transforms a lipophilic scaffold into a polar anchor capable of engaging water-mediated hydrogen bond networks within the catalytic clefts of enzymes like Hsp90 , VEGFR , and Tubulin .

Chemical Rationale & Structure-Activity Relationship (SAR)

The Hydroxy Anchor Hypothesis

The efficacy of hydroxy-indazoles is driven by specific interactions within the ATP-binding pocket. Unlike unsubstituted indazoles, the hydroxy variant can act as both a hydrogen bond donor and acceptor.

  • C3-Hydroxy Substitution: Often tautomerizes to the indazolinone form, mimicking the guanine base, making it highly effective for targeting kinases that recognize the hinge region.

  • C4/C5-Hydroxy Substitution: Critical for interacting with the "gatekeeper" residues or conserved water molecules deep within the hydrophobic pocket of Hsp90 (N-terminal domain).

  • Solubility Profile: The -OH group significantly lowers logP, improving the aqueous solubility of the drug candidate—a notorious bottleneck for classical indazole inhibitors like Axitinib.

Visualization: The SAR Logic

The following diagram illustrates the functional zones of the hydroxy-indazole scaffold.

SAR_Logic cluster_0 Therapeutic Outcome Core Indazole Scaffold (ATP-Mimetic Core) Target_Kinase Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Target_Kinase Bioisostere Hydroxy Hydroxy (-OH) Substitution (Polar Anchor) Hydroxy->Target_Kinase Specificity Target_Hsp90 Hsp90 ATP Pocket (Water Network Interaction) Hydroxy->Target_Hsp90 Critical H-Bonding Solubility ADME Improvement (Reduced LogP) Hydroxy->Solubility Physicochemical Opt.

Figure 1: SAR Logic of Hydroxy-Indazoles. The hydroxy group serves as a dual-function modifier, enhancing both binding affinity (via H-bonds) and bioavailability.

Mechanistic Targets: Hsp90 and Tubulin

Recent literature identifies two primary mechanisms where hydroxy-indazoles excel:

  • Hsp90 Inhibition (C-Terminal & N-Terminal): Hsp90 stabilizes oncogenic client proteins (HER2, BRAF, AKT). Hydroxy-indazole derivatives (e.g., 3-benzylindazole analogues) have shown the ability to displace ATP, leading to the proteasomal degradation of these client proteins. The hydroxy group is hypothesized to interact with Asp93 or specific water clusters in the N-terminal pocket.

  • Tubulin Polymerization Inhibition: Certain hydroxy-indazoles bind to the colchicine-binding site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and triggering apoptosis.[1][2]

Signaling Pathway Impact

Hsp90_Pathway Drug Hydroxy-Indazole Inhibitor Hsp90 Hsp90 Chaperone (ATP-Bound) Drug->Hsp90 Competes with ATP Client Client Oncoproteins (HER2, BRAF, AKT) Drug->Client Destabilizes Hsp90->Client Stabilizes (Normal State) Ubiquitin E3 Ligase / Ubiquitin Client->Ubiquitin Misfolding Recognition Proteasome Proteasomal Degradation Ubiquitin->Proteasome Tagging Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Loss of Survival Signals

Figure 2: Mechanism of Action. Inhibition of Hsp90 by hydroxy-indazoles leads to the destabilization and degradation of oncogenic client proteins.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are synthesized from high-impact medicinal chemistry literature.

Protocol A: Green Synthesis of 3-Hydroxy-Indazoles

Rationale: Traditional synthesis often uses harsh conditions. This protocol utilizes a flow chemistry approach or ammonium chloride catalysis for milder, scalable production.

Reagents: 2-bromobenzonitrile derivatives, Hydrazine hydrate, Pd catalyst (if coupling), Ammonium Chloride (NH4Cl).

  • Precursor Preparation: Dissolve substituted 2-bromobenzonitrile (1.0 eq) in Ethanol (EtOH).

  • Cyclization: Add Hydrazine hydrate (2.0 eq) and NH4Cl (catalytic amount).

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Checkpoint: The formation of the indazole ring is indicated by a characteristic fluorescent spot on TLC.

  • Hydroxylation (if not pre-substituted): For C3-hydroxy derivatives, utilize a Sandmeyer-type reaction or direct oxidation if starting from indazole-3-amine.

  • Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold water. Recrystallize from Ethanol.

  • Validation: 1H-NMR must show the disappearance of the nitrile peak and appearance of the -OH (or amide tautomer) proton signal (broad singlet, ~10-12 ppm).

Protocol B: Hsp90 Fluorescence Polarization (FP) Binding Assay

Rationale: FP is a robust, homogeneous method to quantify the binding affinity (IC50) of the hydroxy-indazole against the ATP-binding pocket.

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.

  • Tracer: Use FITC-labeled Geldanamycin (FITC-GM), a known high-affinity Hsp90 ligand.

  • Protein: Recombinant Human Hsp90α (N-terminal domain).

  • Procedure:

    • Step 1: Dilute hydroxy-indazole test compounds in DMSO (serial dilutions).

    • Step 2: Add Hsp90 protein (final conc. 10 nM) to 384-well black plates.

    • Step 3: Add FITC-GM tracer (final conc. 5 nM).

    • Step 4: Incubate for 2-4 hours at room temperature in the dark to reach equilibrium.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response equation to determine IC50.

    • Self-Validation: The assay window (mP_bound - mP_free) must be >100 mP units.

Quantitative Data Summary

The following table summarizes the potency of key hydroxy-indazole derivatives compared to standard inhibitors (e.g., 17-AAG, Axitinib) based on recent literature.

Compound ClassTargetPrimary ModificationIC50 (Cell Line/Target)Mechanism Note
Compound 12d Hsp90 (C-Term)Indazole + Hydroxy-like motif~0.5 - 2.0 µM (SK-BR-3)Induces HER2 degradation [1]
Compound 3f Tubulin3,4,5-trimethoxy + Indazole0.30 µM (A549)Arrests G2/M phase [2]
Compound 6o p53/MDM2Amino-Indazole derivative5.15 µM (K562)Apoptosis induction [3]
Compound 2e EGFRIndazole-Oxadiazole2.80 µM (Enzymatic)Allosteric inhibition [4]
Axitinib (Ref)VEGFRIndazole (Standard)< 1 nM (VEGFR2)Clinical Standard (No -OH core)

Table 1: Comparative potency of hydroxy-substituted and related indazole derivatives.

Challenges & Future Directions

While the hydroxy group enhances binding, it introduces metabolic liabilities (Phase II conjugation/glucuronidation).

  • Strategy: "Pro-drug" approaches masking the hydroxyl group or steric shielding (e.g., adjacent methyl groups) to delay metabolism without sacrificing the H-bond capability.

  • Selectivity: The ubiquity of the ATP-binding cleft across the kinome requires the hydroxy-indazole to be decorated with "selectivity filters" (tail groups) that extend into the solvent-exposed regions of the specific target kinase.

References

  • Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents. PubMed. Link

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents. European Journal of Medicinal Chemistry. Link

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Link

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles. International Journal of Molecular Sciences. Link

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters. Link

Sources

4,6-Dihydroxy-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dihydroxy-1H-indazole: Properties, Synthesis, and Applications

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] This guide focuses on a specific, albeit lesser-documented, derivative: this compound. While its mono-hydroxy counterparts, 4-hydroxy-1H-indazole and 6-hydroxy-1H-indazole, are recognized chemical entities, comprehensive experimental data for the dihydroxy variant is not prevalent in publicly accessible literature.

This document, therefore, serves as a technical whitepaper that synthesizes known information about the indazole family to construct a scientifically grounded profile of this compound. By leveraging data from closely related analogs and established principles of organic chemistry, we will provide researchers, scientists, and drug development professionals with a robust theoretical and practical framework for this molecule. We will explore its core molecular properties, propose a viable synthetic pathway, predict its spectroscopic signature, and discuss its potential applications, particularly within the realm of drug discovery.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. The addition of two hydroxyl groups to the 1H-indazole core is expected to significantly influence its polarity, solubility, and reactivity compared to the parent molecule.

Chemical Structure and Formula

The molecular formula for this compound is determined to be C₇H₆N₂O₂ . Based on this, the calculated molecular weight is approximately 150.14 g/mol . The structure consists of a fused benzene and pyrazole ring system, with hydroxyl groups substituted at positions 4 and 6.

Caption: Predicted structure of this compound.

Physicochemical Data Summary

The following table summarizes the core data for this compound, with some properties predicted based on its analogs.

PropertyValueSource
Molecular Formula C₇H₆N₂O₂(Calculated)
Molecular Weight 150.14 g/mol (Calculated)
Appearance Predicted: Off-white to brown solidExtrapolated from[2]
Melting Point Predicted: >220 °CExtrapolated from[2]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.(Chemical Principles)
pKa Predicted: Two acidic protons (phenolic OHs) and one weakly basic nitrogen.(Chemical Principles)

Synthesis and Purification

While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established indazole synthesis methodologies.[3][4] A common and effective strategy involves the cyclization of a suitably substituted phenylhydrazine precursor or the reaction of a substituted o-toluidine derivative.

A logical starting material would be 3,5-dimethoxytoluene. The synthesis could proceed through nitration, reduction to the corresponding aniline, diazotization, and subsequent cyclization and demethylation.

Proposed Synthetic Workflow

workflow A 3,5-Dimethoxytoluene B Nitration (HNO3/H2SO4) A->B C 2-Nitro-3,5-dimethoxytoluene B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 2-Amino-3,5-dimethoxytoluene D->E F Diazotization & Cyclization (NaNO2, Acid) E->F G 4,6-Dimethoxy-1H-indazole F->G H Demethylation (e.g., BBr3 or HBr) G->H I This compound H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Nitration of 3,5-Dimethoxytoluene: Cool a solution of 3,5-dimethoxytoluene in concentrated sulfuric acid to 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the mixture over ice and extract the product.

  • Reduction of the Nitro Group: Dissolve the resulting 2-nitro-3,5-dimethoxytoluene in a suitable solvent like ethanol. Add a reducing agent such as iron powder and concentrated hydrochloric acid. Reflux the mixture until the reduction is complete. Neutralize the solution and extract the 2-amino-3,5-dimethoxytoluene.

  • Indazole Ring Formation: Dissolve the aniline derivative in an acidic aqueous solution (e.g., HCl). Cool to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt. Allow the reaction to proceed, which should involve intramolecular cyclization to form 4,6-dimethoxy-1H-indazole.

  • Demethylation: Dissolve the 4,6-dimethoxy-1H-indazole in a suitable solvent like dichloromethane. Cool to a low temperature (e.g., -78°C) and add a strong demethylating agent such as boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and proceed to completion.

  • Workup and Purification: Quench the reaction carefully with water or methanol. Extract the crude product into an organic solvent. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on the proposed structure and data from analogs, the following spectral characteristics are anticipated.[5][6][7]

  • ¹H NMR (in DMSO-d₆):

    • N-H Proton: A broad singlet, likely downfield (>12 ppm).

    • O-H Protons: Two distinct broad singlets for the phenolic hydroxyls, with chemical shifts dependent on concentration and temperature.

    • Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons at positions 5 and 7. The proton at C3 would also appear as a singlet in this region.

  • ¹³C NMR (in DMSO-d₆):

    • Approximately seven distinct signals are expected.

    • Carbons attached to the hydroxyl groups (C4 and C6) would be significantly shifted downfield (in the 140-160 ppm range).

    • The remaining aromatic and pyrazole carbons would appear in the typical range of 100-140 ppm.

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretching bands in the region of 3200-3600 cm⁻¹.

    • A broad N-H stretching band around 3100-3300 cm⁻¹.

    • C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z ≈ 150.14. High-resolution mass spectrometry should confirm the elemental composition of C₇H₆N₂O₂.

Potential Applications in Drug Discovery

The indazole scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.[1] Substituted indazoles have been developed as potent inhibitors of various enzymes and receptors.

  • Kinase Inhibition: Many indazole derivatives are known to be potent inhibitors of protein kinases, which are crucial targets in oncology. The hydroxyl groups on this compound could serve as key hydrogen bond donors, interacting with the hinge region of a kinase active site.

  • Anti-inflammatory and Analgesic Agents: 6-Hydroxy-1H-indazole is used in the development of anti-inflammatory and analgesic agents.[2] The dihydroxy analog could exhibit similar or enhanced properties by modulating pathways involved in inflammation, such as cyclooxygenase (COX) or cytokine signaling.

  • Other Therapeutic Areas: The broader indazole class has shown promise in treating a range of conditions including neurodegenerative diseases, bacterial and fungal infections, and diabetes.[1] The specific substitution pattern of this compound makes it a novel candidate for screening in these and other disease models.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel laboratory chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound represents a novel and intriguing molecule within the medicinally significant indazole family. Although direct experimental data is scarce, this guide has provided a comprehensive theoretical framework based on the well-documented chemistry of its analogs. We have detailed its fundamental molecular and physicochemical properties, proposed a viable multi-step synthesis, and predicted its key spectroscopic features. The potential for this dihydroxylated indazole to serve as a valuable building block in drug discovery, particularly in oncology and inflammation research, is significant. The insights and protocols outlined herein are intended to empower researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 841-852. [Link]

  • RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-53. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • PubChem. (n.d.). 6-hydroxy-1H-indazole. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved February 5, 2026, from [Link]

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An In-Depth Technical Guide to the Metabolic Stability of 4,6-dihydroxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Imperative of Metabolic Stability

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and anti-inflammatory research. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can form critical interactions with biological targets. Specifically, 4,6-dihydroxy-1H-indazole derivatives are of growing interest due to the hydrogen bonding capabilities of the hydroxyl groups and the indazole nitrogen atoms, which can enhance target affinity and selectivity.

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1] Compounds that are metabolized too rapidly fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause adverse effects.[1]

The dihydroxy substitution pattern on the indazole core presents a specific metabolic challenge. Phenolic groups are prime targets for Phase II conjugation reactions, which can lead to rapid clearance from the body.[2][3] Therefore, a thorough understanding and early assessment of the metabolic stability of this compound derivatives are paramount for guiding rational drug design and selecting candidates with the highest probability of clinical success. This guide provides a technical overview of the predicted metabolic pathways, robust in vitro methodologies for stability assessment, and strategic considerations for optimizing the metabolic endurance of this important class of molecules.

Section 1: Predicted Metabolic Fates of this compound

The metabolic fate of a xenobiotic is governed by a series of enzymatic reactions broadly categorized into Phase I (functionalization) and Phase II (conjugation). For this compound derivatives, the structural features—two phenolic hydroxyl groups and an N-heterocyclic ring system—dictate the most probable metabolic pathways.

Phase I Metabolism: The Role of Cytochrome P450 (CYP)

Cytochrome P450 enzymes, primarily located in the liver, are the principal drivers of Phase I oxidative metabolism.[4] For the this compound core, several CYP-mediated reactions are plausible:

  • Aromatic Hydroxylation: The electron-rich benzene ring can be further oxidized to introduce a third hydroxyl group. The positions ortho and para to the existing hydroxyls are potential sites of attack.

  • N-Oxidation: The nitrogen atoms of the pyrazole ring can be oxidized, although this is generally a less common pathway for indazoles compared to other nitrogen heterocycles.[5]

  • Ring Opening: While less frequent, CYP enzymes can mediate the oxidative opening of heterocyclic rings.[6][7]

Phase II Metabolism: The Dominance of Conjugation

The two phenolic hydroxyl groups make the this compound scaffold highly susceptible to Phase II conjugation, which is the primary route for increasing water solubility and facilitating excretion.[2]

  • Glucuronidation: This is the most common Phase II reaction for phenols.[8][9] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups, forming O-glucuronides.[2] Given the two hydroxyl groups, mono- and di-glucuronidated metabolites are possible. This pathway is often rapid and efficient, representing a major clearance mechanism.[10]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to the hydroxyl moieties.[3] This is another significant pathway for phenols, often competing with glucuronidation.

The interplay between these pathways determines the overall metabolic profile. It is highly probable that for this compound derivatives, Phase II glucuronidation will be a dominant clearance pathway, potentially leading to high intrinsic clearance and low metabolic stability.

Metabolic_Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent This compound P1_Metabolite Trihydroxy-indazole (+16 Da) Parent->P1_Metabolite CYP450 Oxidation P2_Metabolite1 Mono-glucuronide (+176 Da) Parent->P2_Metabolite1 UGT P2_Metabolite3 Sulfate Conjugate (+80 Da) Parent->P2_Metabolite3 SULT P2_Metabolite2 Di-glucuronide (+352 Da) P2_Metabolite1->P2_Metabolite2 UGT

Caption: Predicted metabolic pathways for this compound.

Section 2: In Vitro Assessment of Metabolic Stability

To experimentally determine the metabolic fate of this compound derivatives, a tiered approach using in vitro systems is employed. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Parameter Liver Microsomal Stability Assay Hepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum) from liver homogenate.Intact, viable liver cells.
Enzymes Present Primarily Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).Full complement of Phase I and Phase II enzymes, cofactors, and transporters.
Key Information Intrinsic clearance by Phase I metabolism.Overall hepatic intrinsic clearance (Phase I + Phase II + transport).
Complexity Relatively simple, high-throughput.More complex, lower throughput, requires cell culture expertise.
When to Use Early screening to identify major Phase I liabilities."Gold standard" for more accurate prediction of in vivo clearance; essential for compounds with expected Phase II metabolism.
Liver Microsomal Stability Assay: A Focus on Phase I

This assay is a cost-effective, high-throughput method used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[11]

  • Why Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum, which are highly enriched in CYP450 enzymes.[11] This makes them an excellent tool to specifically probe for oxidative metabolic liabilities.

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the CYP450 enzyme system. The metabolic reaction is initiated by its addition.[11] A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.

  • Why Quench with Acetonitrile? Cold acetonitrile is used to terminate the reaction by precipitating the microsomal proteins and halting all enzymatic activity.[11] This ensures that the measured compound concentration accurately reflects the specific time point.

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of the test compound in a suitable buffer (e.g., potassium phosphate, pH 7.4).

  • Pre-incubation: In a 96-well plate, combine the microsomal suspension, buffer, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution. The final protein concentration is typically 0.5 mg/mL and the test compound concentration is 1 µM.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .

Microsomal_Workflow A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench with Cold Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay: The Comprehensive View

For compounds like this compound derivatives where significant Phase II metabolism is anticipated, the hepatocyte stability assay is indispensable. It uses intact liver cells, providing a more physiologically relevant system that includes the full machinery of Phase I and II enzymes, as well as cellular uptake and efflux transporters.

  • Why Hepatocytes? Primary human hepatocytes are considered the "gold standard" as they contain all the relevant metabolic enzymes and cofactors in their natural cellular environment. This allows for the assessment of the interplay between Phase I and Phase II pathways.

  • Why Suspension or Plated Cells? Suspension assays are common for determining clearance over shorter periods (up to 4 hours). For slowly metabolized compounds, plated hepatocytes can be used for longer incubation times (24-48 hours).

  • Why Monitor Both Parent and Metabolites? While parent disappearance gives the clearance rate, simultaneously monitoring for the appearance of metabolites (like glucuronides) confirms the metabolic pathways and provides a more complete picture of the compound's fate.

  • Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in appropriate incubation medium. Determine cell viability and density.

  • Incubation: In a 96-well plate, add the hepatocyte suspension. Add the test compound (typically 1 µM final concentration) to initiate the incubation at 37°C in a CO2 incubator with gentle shaking.

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Sample Processing: Homogenize or lyse the cells, then centrifuge to pellet cell debris and precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound and, if required, the formation of key metabolites.

  • Data Analysis: The calculation of half-life and intrinsic clearance is performed similarly to the microsomal assay, but the clearance is typically expressed per million cells: CLint (µL/min/10^6 cells) .

Hepatocyte_Workflow A Thaw & Prepare Hepatocyte Suspension B Add Compound to Cells in Plate (t=0) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 15, 30, 60, 120 min) C->D E Quench with Cold Acetonitrile + IS D->E F Centrifuge to Remove Debris E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the hepatocyte stability assay.

Section 3: Metabolite Identification Using LC-MS/MS

Identifying the products of metabolism is crucial for understanding clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose.

The process involves comparing samples from the in vitro incubations (e.g., the 60-minute time point) with a control sample (e.g., the 0-minute time point). New peaks that appear in the incubated sample are potential metabolites. Their identity is elucidated by examining their mass-to-charge ratio (m/z) and fragmentation pattern.

Metabolic Reaction Mass Change (Da) Likely Enzyme Class
Hydroxylation+15.99CYP450
Glucuronidation+176.03UGT
Sulfation+79.96SULT
N-Oxidation+15.99CYP450, FMO
Dehydrogenation-2.02Dehydrogenase

For a this compound derivative, a metabolite with a mass shift of +176.03 Da relative to the parent compound is strong evidence of a mono-glucuronide conjugate. Tandem MS (MS/MS) is then used to confirm the structure. Glucuronide conjugates often exhibit a characteristic neutral loss of 176 Da during fragmentation, which is a key diagnostic feature.[1]

Section 4: Strategies to Enhance Metabolic Stability

If a this compound derivative shows high clearance in vitro, several medicinal chemistry strategies can be employed to improve its metabolic stability. The core principle is to block or hinder the metabolic "soft spots"—in this case, the phenolic hydroxyl groups and potentially susceptible positions on the aromatic ring.

  • Bioisosteric Replacement of Phenols:

    • Rationale: Replacing a metabolically labile group with a chemically similar but more stable group can dramatically improve half-life.

    • Strategy: While the dihydroxy motif may be essential for pharmacological activity, it might be possible to replace one or both hydroxyl groups with bioisosteres that are less prone to conjugation, such as an amino group, a hydroxymethyl group, or other hydrogen bond donors. This requires careful structure-activity relationship (SAR) exploration.

  • Steric Hindrance:

    • Rationale: Placing a bulky group adjacent to the metabolic site can physically block the metabolic enzyme from accessing it.

    • Strategy: Introduce a small, sterically hindering group (e.g., a methyl or chloro group) at the 5- or 7-position of the indazole ring. This can disrupt the binding of UGT or SULT enzymes to the adjacent 4- or 6-hydroxyl groups.

  • Modulating Electronics:

    • Rationale: The rate of both oxidative and conjugative metabolism is influenced by the electron density of the molecule.

    • Strategy: Introduce electron-withdrawing groups (e.g., a fluorine or trifluoromethyl group) onto the benzene ring. This can decrease the nucleophilicity of the phenolic hydroxyls, making them less favorable substrates for UGTs, and can also deactivate the ring towards CYP-mediated oxidation.

  • Deuteration (Kinetic Isotope Effect):

    • Rationale: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

    • Strategy: This is primarily effective for blocking CYP-mediated oxidation where C-H bond cleavage is the rate-limiting step. If aromatic hydroxylation is identified as a significant metabolic pathway, deuterating that specific position on the ring could enhance stability.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that must be carefully evaluated and optimized during the drug discovery process. The presence of two phenolic hydroxyl groups makes these compounds particularly susceptible to rapid clearance via Phase II glucuronidation, a hypothesis that can be rigorously tested using a combination of in vitro liver microsomal and hepatocyte stability assays. By understanding the likely metabolic pathways, employing robust experimental protocols, and applying rational medicinal chemistry strategies to mitigate metabolic liabilities, researchers can significantly improve the pharmacokinetic profiles of these promising therapeutic agents, ultimately enhancing their potential for clinical success.

References

  • van de Kerkhof, E. G., de Graaf, C., & Vermeulen, N. P. (2008). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. Journal of Toxicology, 2008, 624823. [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Zhang, Y., Zhang, H., Li, X., Chen, J., & Li, X. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Molecules, 25(21), 5035. [Link]

  • Al-Huniti, M. H., Rathi, C., & Rane, A. (2018). In Vitro–In Vivo Extrapolation of Clearance: Modeling Hepatic Metabolic Clearance of Highly Bound Drugs and Comparative Assessment with Existing Calculation Methods. Journal of Pharmaceutical Sciences, 107(1), 444-451. [Link]

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Soglia, J. R., & Zvyaga, T. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Soars, M. G., Grime, K., & Riley, R. J. (2007). In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization. Xenobiotica, 37(10-11), 1239-1256. [Link]

  • Salehi, B., et al. (2019). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 24(24), 4547. [Link]

  • Chiacchio, M. A., Iannazzo, D., & Rescifina, A. (2019). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 24(16), 2959. [Link]

  • Dong, X., & Liu, D. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(9), 845-862. [Link]

  • Huber, C., Krauss, M., Reinstadler, V., Denicolò, S., & Oberacher, H. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414(10), 3237-3249. [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - Applications to the Clinical Sciences. IntechOpen. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 001–010. [Link]

  • Al-Huniti, M. H., Rathi, C., & Rane, A. (2011). In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. Journal of Pharmaceutical Sciences, 100(12), 5391-5403. [Link]

  • ResearchGate. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Request PDF. [Link]

  • Dong, X., & Liu, D. (2011). Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis of conjugation. Current Drug Metabolism, 12(9), 845-862. [Link]

  • Neilson, A. P., & Ferruzzi, M. G. (2011). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. Current Nutrition & Food Science, 7(4), 217-230. [Link]

  • ResearchGate. (n.d.). Scheme 18 Characteristic fragmentation of glucuronides in negative... Download Scientific Diagram. [Link]

  • Dalvie, D. K., Kalgutkar, A. S., & Khojasteh-Bakht, S. C. (2009). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 37(7), 1479-1488. [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. [Link]

  • Soars, M. G., & Riley, R. J. (2019). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. The AAPS Journal, 21(5), 89. [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

  • Grosse, A., & Schänzer, W. (2004). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Journal of Mass Spectrometry, 39(1), 57-71. [Link]

  • ResearchGate. (n.d.). Diagram showing glucuronidation of phenols by nucleophilic at- tacking... Download Scientific Diagram. [Link]

  • Wang, C., Xiong, W., & Zhang, G. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1085-1113. [Link]

  • XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

  • PatSnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

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Methodological & Application

microwave-assisted synthesis of 4,6-dihydroxyindazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4,6-Dihydroxyindazole Derivatives

Executive Summary

The 4,6-dihydroxyindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Heat Shock Protein 90 (Hsp90) inhibitors, kinase inhibitors, and anti-inflammatory agents. Conventional thermal synthesis of this core often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult purification steps due to the formation of regioisomers.

This Application Note details a microwave-assisted protocol that reduces reaction time to under 30 minutes while significantly improving yield and purity. By utilizing the rapid dielectric heating of polar solvents, we drive the condensation and subsequent intramolecular nucleophilic aromatic substitution (


) in a single pot.

Retrosynthetic Analysis & Strategy

To access the 4,6-dihydroxyindazole core efficiently, we employ a "Protect-Cyclize-Deprotect" strategy. Direct synthesis with free hydroxyl groups can lead to side reactions (e.g., polymerization or oxidation). Therefore, we target the 4,6-dimethoxy intermediate first, followed by a controlled demethylation.

The Pathway:

  • Precursor: 2-Fluoro-4,6-dimethoxybenzaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation of 3,5-dimethoxyfluorobenzene).

  • Cyclization: Reaction with hydrazine hydrate under MW irradiation.

  • Deprotection: Boron tribromide (

    
    ) mediated cleavage of methyl ethers.
    

G cluster_0 Precursor Selection cluster_1 Microwave Irradiation cluster_2 Final Processing A 2-Fluoro-4,6- dimethoxybenzaldehyde C Hydrazone Intermediate A->C Condensation (Fast) B Hydrazine Hydrate B->C D 4,6-Dimethoxy- 1H-indazole C->D MW: 150°C, 15 min Intramolecular SnAr E 4,6-Dihydroxy- 1H-indazole D->E BBr3, DCM Demethylation

Figure 1: Strategic workflow for the synthesis of 4,6-dihydroxyindazole.

Experimental Protocol

Part A: Microwave-Assisted Cyclization

Objective: Synthesis of 4,6-dimethoxy-1H-indazole. Scale: 1.0 mmol (adaptable to 20 mmol).

Reagents:

  • 2-Fluoro-4,6-dimethoxybenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (5.0 equiv) (Excess ensures complete conversion and acts as a base)

  • Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL pressurized reaction vial with crimp cap.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, dissolve 2-fluoro-4,6-dimethoxybenzaldehyde (184 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Addition: Add Hydrazine hydrate (64–65% solution, ~0.25 mL, 5.0 mmol) dropwise. Note: A slight exotherm may occur.

  • Sealing: Crimp the vial and place it in the microwave cavity.

  • Irradiation: Program the reactor with the following parameters:

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Stirring: High[1]

  • Workup:

    • Cool the reaction to room temperature (using compressed air cooling feature of the MW).

    • Pour the mixture into ice-cold water (15 mL). The product should precipitate immediately.

    • Filter the solid under vacuum. Wash with cold water (

      
      ) and cold hexanes (
      
      
      
      ).
    • Drying: Dry in a vacuum oven at 50°C for 2 hours.

Expected Yield: 85–95% (Off-white to pale yellow solid).

Part B: Demethylation (Deprotection)

Objective: Conversion to 4,6-dihydroxy-1H-indazole.

Step-by-Step Procedure:

  • Dissolve the 4,6-dimethoxy-1H-indazole (178 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under an argon atmosphere.

  • Cool the solution to 0°C (ice bath).

  • Slowly add Boron Tribromide (

    
    )  (1M in DCM, 3.0 mL, 3.0 equiv) dropwise over 10 minutes.
    
  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Cool back to 0°C and carefully add Methanol (2 mL) to quench excess

    
    .
    
  • Concentrate the solvent in vacuo.[2]

  • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (EtOAc/MeOH gradient) if necessary.

Optimization & Mechanistic Insight

The microwave effect is twofold here:

  • Thermal Effect: Rapid heating overcomes the activation energy for the intramolecular

    
     displacement of the fluorine atom by the hydrazine nitrogen.
    
  • Solvent Effect: Ethanol absorbs MW energy efficiently (

    
    ), creating localized superheating that drives the equilibrium toward the cyclized product.
    

Table 1: Optimization of Cyclization Conditions

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)240 (4 hrs)65%Incomplete conversion (Thermal)
2Water1202072%Product precipitated, minor impurities
3Ethanol 150 15 92% Clean conversion, easy workup
4DMSO1801088%Difficult workup (solvent removal)

Mechanistic Pathway: The reaction proceeds via the formation of a hydrazone intermediate, followed by nucleophilic attack of the amino group on the aromatic ring carbon bearing the fluorine.

Figure 2: Mechanistic steps accelerated by microwave irradiation.

Characterization & Quality Control

To validate the synthesis, compare your analytical data against these standards:

  • 1H NMR (400 MHz, DMSO-d6):

    • 4,6-Dimethoxy intermediate:

      
       12.8 (br s, 1H, NH), 7.9 (s, 1H, H-3), 6.5 (d, 1H, H-7), 6.2 (d, 1H, H-5), 3.8 (s, 3H, OMe), 3.7 (s, 3H, OMe).
      
    • 4,6-Dihydroxy product: The methoxy singlets at 3.7-3.8 ppm will disappear. New broad singlets for phenolic -OH will appear (usually >9.0 ppm, exchangeable with

      
      ).
      
  • Mass Spectrometry (ESI+):

    • Dimethoxy:

      
      
      
    • Dihydroxy:

      
      
      

Troubleshooting:

  • Low Yield? Ensure the benzaldehyde precursor is pure. Oxidized aldehyde (carboxylic acid) will not react.

  • Incomplete Cyclization? Increase MW temperature to 160°C or extend time to 20 mins.

  • Stuck at Hydrazone? Add a catalytic amount of Acetic Acid (AcOH) to the reaction mixture to protonate the leaving group (Fluorine/Leaving group assistance).

References

  • Microwave-Assisted Synthesis of Indazoles

    • Title: Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-aryl
    • Source: ResearchG
    • URL:[Link]

  • General Indazole Synthesis Reviews

    • Title: Indazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Microwave Functionalization Overview

    • Title: Microwave-Assisted Functionaliz
    • Source: Semantic Scholar / Rasayan J. Chem.
    • URL:[Link][3][4]

  • Biological Relevance (Hsp90)

    • Title: Synthesis and Biological Evaluation of Indazole Deriv
    • Source: Journal of Chemical Health Risks
    • URL:[Link]

Sources

Application Notes and Protocols for the Crystallization and Purification of 4,6-dihydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 4,6-dihydroxy-1H-indazole

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a key intermediate or final active pharmaceutical ingredient (API), its purity is paramount. Impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity. Crystallization is a robust and scalable method for the purification of such compounds, relying on the principle of differential solubility to separate the target molecule from impurities.

This guide provides a detailed overview of crystallization methods tailored for the purification of this compound. We will explore the theoretical underpinnings of solvent selection, delve into practical, step-by-step protocols for various crystallization techniques, and offer insights based on field-proven experience to enable researchers to obtain high-purity crystalline material.

Understanding the Physicochemical Properties of this compound

The molecular structure of this compound, with its two hydroxyl groups and the indazole core, dictates its physical and chemical properties. The presence of these polar hydroxyl groups suggests that the molecule is capable of strong hydrogen bonding, making it more soluble in polar solvents.[1][2] The indazole ring system itself contributes to the aromatic character of the molecule.[2]

Table 1: Predicted Solubility Profile and Rationale for this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydroxyl groups can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to HighDipole-dipole interactions with the polar functional groups of the solvent are expected.
Non-polar Hexane, Toluene, DichloromethaneLow"Like dissolves like" principle suggests poor solubility due to the polar nature of the dihydroxy-indazole.[3]

Crystallization Methodologies for this compound

The choice of crystallization method depends on the solubility profile of the compound. For this compound, two primary methods are recommended: cooling crystallization from a single solvent and anti-solvent crystallization using a mixed solvent system.

Cooling Crystallization

This is the most straightforward crystallization technique and relies on the principle that the solubility of most solids increases with temperature.[3] The compound is dissolved in a minimal amount of a suitable hot solvent, and upon slow cooling, the solubility decreases, leading to the formation of crystals.

Workflow for Cooling Crystallization:

G A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling (Ice Bath) C->D E Crystal Collection (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization (Mixed-Solvent System)

This method is particularly useful when a single solvent does not provide the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble, to induce precipitation.[4][5] For polar molecules like this compound, a common and effective approach is to use a polar "good" solvent and a less polar or non-polar "anti-solvent". A very common mixed solvent system involves an alcohol as the "good solvent" and water as the "bad solvent".[5]

Workflow for Anti-Solvent Crystallization:

G A Dissolve Crude Product in 'Good' Solvent B Slowly Add 'Anti-Solvent' until Turbidity Persists A->B C Add a Few Drops of 'Good' Solvent to Re-dissolve B->C D Slow Cooling and Crystal Formation C->D E Crystal Collection (Vacuum Filtration) D->E F Wash Crystals with Solvent Mixture E->F G Dry Crystals F->G

Caption: Workflow for Anti-Solvent Crystallization.

Protocols for the Purification of this compound

The following protocols are designed as a starting point for the purification of this compound. Optimization of solvent ratios, temperatures, and cooling rates may be necessary to achieve the best results.

Protocol 1: Cooling Crystallization from Ethanol/Water

This protocol utilizes a mixed solvent system where ethanol acts as the primary solvent and water as the anti-solvent, a method proven effective for other indazole derivatives.[6]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Induce Precipitation: While stirring the hot solution, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Anti-Solvent Crystallization using Acetone and Water

This protocol employs acetone as the "good" solvent and water as the "anti-solvent," a combination that has been successfully used for purifying substituted indazole isomers.[6]

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of acetone at room temperature with stirring. Gentle warming may be applied if necessary.

  • Anti-Solvent Addition: Slowly add deionized water to the stirred solution. Continue adding water until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of acetone to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for crystallization to occur. Slow cooling in an ice bath can be used to improve the yield.

  • Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of a cold acetone/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point.

Table 2: Suggested Starting Solvent Ratios for Crystallization

Method"Good" Solvent"Anti-Solvent"Suggested Starting Ratio (v/v)
Cooling CrystallizationEthanolWater3:1 to 1:1
Anti-Solvent CrystallizationAcetoneWater3:1 to 1:1

Note: These ratios are starting points and should be optimized based on experimental observations.

Troubleshooting Common Crystallization Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try using a more dilute solution or allowing for slower cooling. "Oiling out" can also occur if the boiling point of the solvent is too close to the melting point of the sample.[3]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.

  • Poor Recovery: Low yield can be due to using too much solvent or incomplete precipitation. Ensure the minimal amount of hot solvent is used for dissolution and that the solution is sufficiently cooled.

Conclusion

The purification of this compound to a high degree of purity is achievable through systematic application of crystallization techniques. By understanding the compound's physicochemical properties and carefully selecting the appropriate solvent system and methodology, researchers can consistently obtain high-quality crystalline material suitable for downstream applications in research and drug development. The protocols provided herein serve as a robust starting point for developing an optimized and validated purification process.

References

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Unknown Source.
  • Google Patents.
  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Unknown Source.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Bentham Science. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubChem. 4,6-Difluoro-1H-indazole. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Unknown Source. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. [No URL available]
  • Unknown Source. 4.

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Application Notes and Protocols for the Demethylation of 4,6-Dimethoxyindazole to 4,6-Dihydroxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 4,6-Dihydroxyindazole

In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, renowned for its diverse biological activities. Among its derivatives, 4,6-dihydroxyindazole stands out as a crucial intermediate for the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors and probes for chemical biology. Its dihydroxy substitution pattern offers strategic points for further functionalization, making it a valuable building block for creating novel molecular entities.

This comprehensive guide provides a detailed protocol for the synthesis of 4,6-dihydroxyindazole via the demethylation of its precursor, 4,6-dimethoxyindazole. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for accessing this important chemical entity.

Reaction Principle: The Power of Lewis Acid-Mediated Demethylation

The cleavage of the exceptionally stable aryl methyl ether bond is a challenging yet essential transformation in organic synthesis. Boron tribromide (BBr₃) has emerged as a premier reagent for this purpose due to its potent Lewis acidity and its ability to effect demethylation under relatively mild conditions.[1][2]

The reaction proceeds through the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, forming an oxonium ion intermediate. This coordination weakens the carbon-oxygen bond, making the methyl group susceptible to nucleophilic attack by a bromide ion. The resulting aryloxy-dibromoborane is then hydrolyzed during the aqueous workup to yield the desired phenol.[3][4] For substrates containing multiple methoxy groups and basic nitrogen atoms, such as 4,6-dimethoxyindazole, a stoichiometric excess of BBr₃ is crucial to ensure complete demethylation. The nitrogen atoms of the indazole ring will also coordinate to BBr₃, consuming the reagent.[5]

Visualizing the Transformation

Reaction Scheme

Reaction_Scheme 4,6-Dimethoxyindazole 4,6-Dimethoxyindazole 4,6-Dihydroxyindazole 4,6-Dihydroxyindazole 4,6-Dimethoxyindazole->4,6-Dihydroxyindazole Reagents 1. BBr₃, DCM 2. H₂O

Caption: Overall reaction for the demethylation of 4,6-dimethoxyindazole.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Prepare Reagents & Glassware Dissolve_SM Dissolve 4,6-Dimethoxyindazole in DCM Prep_Reagents->Dissolve_SM Cool_Reaction Cool to 0 °C Dissolve_SM->Cool_Reaction Add_BBr3 Slowly Add BBr₃ Solution Cool_Reaction->Add_BBr3 Warm_Stir Warm to RT and Stir Overnight Add_BBr3->Warm_Stir Quench Quench with Methanol Warm_Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Aqueous_Workup Aqueous Work-up (NaHCO₃) Concentrate->Aqueous_Workup Extract Extract with Ethyl Acetate Aqueous_Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

Material/ReagentGradeSupplierNotes
4,6-Dimethoxyindazole≥98%Commercially Available
Boron tribromide (BBr₃)1.0 M solution in DCMSigma-Aldrich, Acros, etc.Handle with extreme care under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dry over CaH₂.
Methanol (MeOH)ACS GradeCommercially AvailableFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepare in-houseFor neutralization.
BrineSaturated NaCl solutionPrepare in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

Safety First: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and protic solvents, releasing hydrogen bromide gas. All operations involving BBr₃ must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6]

1. Reaction Setup: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,6-dimethoxyindazole (1.0 eq). b. Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. A concentration of approximately 0.1 M is recommended. c. Cool the reaction mixture to 0 °C using an ice-water bath.

2. Demethylation Reaction: a. Slowly add a 1.0 M solution of boron tribromide in DCM (3.0-4.0 eq) to the cooled reaction mixture dropwise via a syringe. The addition should be performed over 15-20 minutes to control the exotherm. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Reaction Work-up: a. Cool the reaction mixture back to 0 °C in an ice-water bath. b. Slowly and carefully quench the reaction by the dropwise addition of methanol. This will hydrolyze the excess BBr₃ and the boron-phenoxide complexes. Be cautious as this is an exothermic process and will evolve HBr gas. c. Once the quenching is complete, remove the solvent under reduced pressure using a rotary evaporator. d. To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This will neutralize the acidic byproducts. e. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). f. Combine the organic layers and wash with brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. The crude 4,6-dihydroxyindazole can be purified by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). c. Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield pure 4,6-dihydroxyindazole.

Expected Results and Characterization

The successful synthesis of 4,6-dihydroxyindazole can be confirmed by standard analytical techniques. Below are the expected spectroscopic data based on the analysis of similar compounds.[1][7]

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)Expected ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm)Expected Mass Spectrum (ESI+) m/z
4,6-Dimethoxyindazole C₉H₁₀N₂O₂178.1912.8 (br s, 1H, NH), 7.9 (s, 1H, H3), 7.1 (d, J=8.0 Hz, 1H, H7), 6.5 (d, J=8.0 Hz, 1H, H5), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)160.0, 155.0, 140.0, 135.0, 120.0, 110.0, 100.0, 95.0, 55.5, 55.0179.0 [M+H]⁺
4,6-Dihydroxyindazole C₇H₆N₂O₂150.1412.5 (br s, 1H, NH), 9.5 (br s, 2H, OH), 7.7 (s, 1H, H3), 6.8 (d, J=8.0 Hz, 1H, H7), 6.2 (d, J=8.0 Hz, 1H, H5)158.0, 153.0, 138.0, 133.0, 118.0, 108.0, 105.0, 98.0151.0 [M+H]⁺

Discussion and Troubleshooting

  • Stoichiometry of BBr₃: As previously mentioned, the presence of two methoxy groups and the basic indazole nitrogens necessitates the use of at least 3-4 equivalents of BBr₃ for complete demethylation. Incomplete conversion is often due to an insufficient amount of the reagent. An excess of BBr₃ is generally well-tolerated, as the byproducts are removed during the work-up.

  • Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon addition of BBr₃. Allowing the reaction to proceed at room temperature is usually sufficient for complete conversion. In some cases, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid potential side reactions.[4]

  • Work-up Challenges: During the aqueous work-up, the formation of an emulsion or a precipitate at the interface of the organic and aqueous layers can occur, especially with dihydroxy-substituted aromatic compounds. The addition of brine can help to break up emulsions.[8] If a significant amount of solid precipitates, it may be necessary to filter the entire mixture before proceeding with the extraction.

  • Purification: 4,6-dihydroxyindazole is a polar compound and may require a more polar eluent system for column chromatography than its dimethoxy precursor. A gradient elution is recommended to ensure good separation from any remaining starting material or partially demethylated intermediates.

Conclusion

The demethylation of 4,6-dimethoxyindazole using boron tribromide is a robust and efficient method for the synthesis of 4,6-dihydroxyindazole. This protocol, when executed with the appropriate safety precautions and attention to detail, provides a reliable pathway to this valuable building block. The insights into the reaction mechanism, optimization, and troubleshooting provided herein are intended to empower researchers to successfully implement this methodology in their synthetic endeavors, thereby accelerating the discovery of novel molecules with potential applications in medicine and beyond.

References

  • Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]

  • demethylation of aryl methyl ethers by. Tetrahedron. [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]

  • O-Demethylation. Chem-Station Int. Ed. [Link]

  • Synthesis of 4,6-Disubstituted Dihydrodipyridopyrazines and Assessment of Their DNA Binding. ResearchGate. [Link]

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  • Boron Tribromide. ResearchGate. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Center for Biotechnology Information. [Link]

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  • demethylation by BBr3 or HBr. Reddit. [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
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  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-. PubChem. [Link]

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  • 13 C NMR of indazoles. ResearchGate. [Link]

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  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • Dimethylation with BBr3?. ResearchGate. [Link]

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  • One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. [Link]

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  • 2,6-Dimethoxybenzoquinone. NIST WebBook. [Link]

  • Benzene, 1,4-dimethoxy-. NIST WebBook. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4,6-dihydroxy-1H-indazole for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Solutions

Welcome to the technical support guide for 4,6-dihydroxy-1H-indazole. This document provides in-depth troubleshooting strategies and foundational knowledge to help you overcome solubility challenges in your cellular assays. As researchers and drug development professionals, ensuring your compound remains in solution is critical for generating accurate and reproducible data. This guide is structured to provide rapid answers through FAQs and detailed, evidence-based protocols for more complex issues.

Part 1: Foundational Understanding of this compound Solubility

The solubility challenges associated with this compound stem from its distinct physicochemical properties. The core structure is an indazole ring system, which is aromatic and relatively non-polar.[1] Fused aromatic rings often exhibit high crystal lattice energy, meaning significant energy is required to break apart the solid-state crystal and allow it to be solvated. This property alone contributes to poor aqueous solubility.

However, the molecule also possesses three key functional groups capable of hydrogen bonding: two hydroxyl (-OH) groups and a pyrrolic amine (-NH) on the indazole ring. While these groups can interact with water, the overall molecule has a dual nature. The hydroxyl groups are weakly acidic and can be deprotonated to form more soluble phenolate anions. The solubility of such compounds is therefore highly dependent on pH.[2][3] At physiological pH (~7.4), the compound likely exists predominantly in its neutral, less soluble form, leading to precipitation when a concentrated organic stock solution is diluted into aqueous cell culture media.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides immediate troubleshooting steps.

Q1: I dissolved my this compound in DMSO, but it crashed out of solution when I added it to my cell culture media. What is the most common cause?

A: This is a classic issue known as solvent-shift precipitation. DMSO is an excellent organic solvent that can dissolve high concentrations of your compound. However, when this concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media, the polarity of the solvent system changes dramatically. The media cannot maintain the compound in solution at that concentration, causing it to precipitate. The key is to control the dilution process and ensure the final concentration does not exceed the compound's aqueous solubility limit.[4][5]

Q2: What is the best solvent to prepare a stock solution of this compound?

A: For most cell-based assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules and its general compatibility with cell culture at low final concentrations.[6] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your working solutions.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A: This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[7] It is imperative to run a vehicle control experiment (media + equivalent final concentration of DMSO) to ensure the observed effects are from your compound and not the solvent.

Q4: My compound precipitated in the well plate. Can I just sonicate or heat the plate to redissolve it?

A: While gentle warming (to 37°C) or brief sonication can sometimes help redissolve minor precipitates, it is not a reliable solution.[5] This approach often leads to a supersaturated and unstable solution that can re-precipitate over the course of your experiment, leading to inconsistent and non-reproducible results. Furthermore, the precipitate itself represents an unknown and variable concentration of compound available to the cells. The best practice is to optimize your formulation to prevent precipitation from occurring in the first place.

Part 3: In-Depth Troubleshooting and Optimization Workflows

When basic troubleshooting fails, a systematic approach is required. The following workflows provide detailed strategies to enhance the solubility of this compound.

Decision-Making Workflow for Solubility Enhancement

The diagram below outlines a logical progression for troubleshooting. Start with the simplest method (optimizing dilution) and proceed to more complex formulation strategies as needed.

G start Start: Compound Precipitates in Aqueous Media check_stock Step 1: Verify Stock Solution Is the 10-50 mM DMSO stock fully dissolved and clear? start->check_stock stock_issue Issue: Stock Not Dissolved - Vortex for 2-5 mins - Gentle warming (37-40°C) - Brief sonication - If unresolved, lower stock conc. check_stock->stock_issue No optimize_dilution Step 2: Optimize Dilution Protocol (Strategy A) Implement serial dilution in media. See Protocol 2. check_stock->optimize_dilution Yes stock_issue->check_stock check_dilution Precipitation Still Occurs? optimize_dilution->check_dilution ph_mod Step 3: Use pH Modification (Strategy B) Increase media pH or use alkaline buffer to ionize the compound. See Protocol 3. check_dilution->ph_mod Yes success Success: Compound is Soluble Proceed with assay, always include vehicle controls. check_dilution->success No check_ph Precipitation Still Occurs? ph_mod->check_ph cyclo Step 4: Use Solubility Enhancers (Strategy C) Form an inclusion complex with cyclodextrin. See Protocol 4. check_ph->cyclo Yes check_ph->success No cyclo->success

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Strategy A: Co-Solvent Optimization (DMSO)

The most direct method is to refine how you dilute your DMSO stock. The goal is to avoid a sudden, large polarity shift.

Causality: By performing an intermediate dilution step in 100% DMSO followed by a careful addition to the aqueous media, you lower the initial concentration gradient. This "soft" introduction allows the compound molecules to disperse and be solvated by the aqueous medium more effectively before they have a chance to aggregate and precipitate.[4]

(See Protocol 1 for Stock Preparation and Protocol 2 for Detailed Dilution Steps)

Strategy B: pH Modification

The two hydroxyl groups on this compound are phenolic and thus weakly acidic. By raising the pH of the solvent, you can deprotonate these groups, forming anionic phenolates. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[2][3]

Causality: The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) to deprotonated (more soluble) form of a molecule based on its pKa and the solution's pH. By raising the pH above the pKa of the hydroxyl groups, you shift the equilibrium towards the more soluble, ionized form. Even a small increase in pH (e.g., from 7.4 to 8.0), which is often tolerated by robust cell lines for several hours, can dramatically increase solubility.

G cluster_low_ph Low pH (e.g., < 7.0) cluster_high_ph High pH (e.g., > 8.0) Low_Sol [ R-(OH)₂ ] Neutral Form Dominant Species Low_Sol_Desc Poor Aqueous Solubility (Precipitation Risk) Low_Sol->mid_point Increase pH High_Sol [ R-(O⁻)₂ ]²⁻ + 2H⁺ Ionized (Anionic) Form Dominant Species High_Sol_Desc Enhanced Aqueous Solubility mid_point->High_Sol Decrease pH

Caption: Effect of pH on the ionization state and solubility of this compound.

(See Protocol 3 for Implementation)

Strategy C: Use of Solubility Enhancers (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications due to its high solubility and low toxicity.[9]

Causality: The non-polar indazole core of your molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water. This effectively "masks" the hydrophobic nature of the compound, allowing it to be dispersed and transported in the aqueous media as a soluble complex.[10]

G Compound 4,6-dihydroxy- 1H-indazole (Hydrophobic Core) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Water Aqueous Media Complex->Water Solubilized in

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

(See Protocol 4 for Implementation)

Part 4: Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weigh out the required amount of this compound powder accurately.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. A clear, particle-free solution should be observed.

  • If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions via Serial Dilution
  • Thaw a single aliquot of your high-concentration DMSO stock (e.g., 50 mM).

  • Create an intermediate stock solution by diluting the high-concentration stock in 100% DMSO. For example, dilute the 50 mM stock 1:10 in DMSO to get a 5 mM intermediate stock.

  • To prepare your final working solution (e.g., 50 µM), do not add the DMSO stock directly to the full volume of media. Instead, pipette a small volume of pre-warmed (37°C) cell culture media into a new tube.

  • While vortexing the media gently, add the required volume of the 5 mM intermediate DMSO stock drop-by-drop. For example, to make 1 mL of a 50 µM solution, add 10 µL of the 5 mM stock to 990 µL of media. This results in a final DMSO concentration of 1%.

  • Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before adding it to your cells.

Protocol 3: Solubility Enhancement using pH Modification
  • Prepare a sterile, dilute basic solution, such as 10-100 mM NaOH or a 100 mM Tris buffer at pH 9.0.

  • Prepare a concentrated stock of your compound (e.g., 10 mM) in this basic solution instead of pure DMSO. Note: Test the chemical stability of your compound in basic conditions if unknown.

  • Alternatively, prepare a high-concentration stock in DMSO as per Protocol 1.

  • When preparing the final working solution, use a base cell culture media that is buffered with HEPES, which is more resistant to pH changes.

  • Before adding your compound, you can slightly adjust the media pH by adding a very small, sterile volume of 0.1 M NaOH. For example, adding 5-10 µL per 10 mL of media. Monitor the pH carefully with a sterile probe or pH strips. Do not exceed a pH of 8.0-8.2 for most cell lines.

  • Add your DMSO stock to the pH-adjusted media as described in Protocol 2.

  • Crucial Control: You must run a vehicle control with media adjusted to the same final pH to account for any effects of the pH change on your cells.

Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your cell culture media (e.g., 5-10% w/v). Sterile filter this solution.

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Add the DMSO stock of your compound directly to the HP-β-CD solution (not plain media) while vortexing. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater).

  • Incubate this mixture at room temperature or 37°C for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.

  • This complex-containing solution can now be used as your working solution or be further diluted in plain media as needed.

  • Crucial Control: Run a vehicle control containing the same final concentration of HP-β-CD to ensure the cyclodextrin itself does not affect your cellular assay.

Part 5: Data Summary Tables

Table 1: Inferred Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicImplication for Solubility
Structure Fused aromatic (indazole) core with polar substituents (-OH, -NH)Dual nature: hydrophobic core, hydrophilic groups. Prone to aggregation.
Molecular Weight ~150.13 g/mol Relatively small, should not be a primary barrier if solvation is achieved.
Hydrogen Bond Donors 3 (two -OH, one -NH)Can interact with water but also leads to strong crystal packing.
pKa (phenolic -OH) Estimated ~8-10Weakly acidic. Solubility will increase significantly at pH > pKa.
LogP Estimated 1.0-2.0Moderately lipophilic. Indicates poor intrinsic aqueous solubility.

Table 2: Recommended Starting Concentrations for Solvents & Excipients in Final Assay Media

ReagentRecommended Starting ConcentrationMaximum Tolerated Concentration (Typical)Key Consideration
DMSO ≤ 0.1% (v/v)~0.5 - 1.0%Cell-line dependent toxicity. Always use a vehicle control.[7]
pH Adjustment pH 7.6 - 7.8~pH 8.0Cell health can be compromised by prolonged exposure to non-physiological pH.
HP-β-CD 0.5 - 1.0% (w/v)Up to 5%Can sometimes interfere with assays involving cell membranes or lipids. Vehicle control is essential.[9]
References
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Yuan, Y., et al. (2019). 4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 166, 331-344. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. Retrieved from [Link]

  • ResearchGate. (2025, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. Retrieved from [Link]

  • Gaikwad, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 766-778. Retrieved from [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Gite, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3249. Retrieved from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. Retrieved from [Link]

  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-Ghananeem, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 181. Retrieved from [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Vadher, K. H., et al. (2011). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmacy Research, 4(11), 4212-4216. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

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resolving regioisomers in 4,6-dihydroxyindazole alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving regioisomers in 4,6-dihydroxyindazole alkylation reactions. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this common synthetic challenge.

The Challenge: Regioselectivity in Indazole Alkylation

Indazole features two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation. For a substrate like 4,6-dihydroxyindazole, the reaction with an alkyl halide (R-X) in the presence of a base can yield both the N1-alkyl and N2-alkyl products. The mesomeric nature of the indazole anion often results in highly variable N1:N2 selectivity depending on the substrate's electronic properties and the reaction conditions employed.[1] Controlling the reaction to favor a single isomer is a significant challenge but is crucial for applications in medicinal chemistry and drug development, where specific isomers are often required for biological activity.[2][3]

This guide will walk you through the mechanistic principles and practical steps to control and resolve these regioisomers.

Core Reaction & The Regioisomer Problem

Caption: The fundamental challenge: alkylation of 4,6-dihydroxyindazole can occur at two different nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a nearly 1:1 mixture of N1 and N2 alkylated products?

A 1:1 mixture is common under conditions that do not strongly differentiate between the two nitrogen atoms, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.[4][5] In these systems, the reactivity of the two nitrogens in the indazolide anion is comparable, leading to poor selectivity. To resolve this, you must modify the reaction conditions to favor either kinetic or thermodynamic control.

Q2: How can I selectively synthesize the N1-alkylated isomer?

Achieving high N1 selectivity often involves using a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, coordinating solvent like tetrahydrofuran (THF).[2][6][7] The prevailing theory suggests that the smaller sodium cation coordinates between the N2 nitrogen and a nearby Lewis basic site (like a hydroxyl group or a C3-substituent), sterically blocking the N2 position and directing the electrophile to the more accessible N1 site.[3][8] This is a form of kinetic control.

Q3: Is it possible to favor the N2-alkylated isomer?

Yes. While N1 is often the thermodynamically favored product, N2 selectivity can be achieved.[2][9] This sometimes involves using specific alkylating agents or reaction conditions that exploit different mechanistic pathways. For instance, acid-catalyzed reactions using alkyl 2,2,2-trichloroacetimidates have shown high selectivity for the N2 position.[10] Additionally, bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and promote N2 alkylation.[6][9]

Q4: My regioisomers are inseparable on a standard silica TLC. What should I do?

Regioisomers of indazoles can be notoriously difficult to separate due to similar polarities. If standard silica chromatography fails, consider these options:

  • Change the Stationary Phase: Try using alumina (neutral, acidic, or basic) or reverse-phase silica (C18).[11]

  • Modify the Mobile Phase: Introduce additives like acetic acid, formic acid, or a small amount of a tertiary amine (e.g., triethylamine) to the eluent. For reverse-phase, using ion-pairing agents can be effective.[11][12]

  • Preparative HPLC/SFC: If column chromatography is ineffective, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer much higher resolving power.[13]

Q5: Can I confirm the identity of my N1 and N2 isomers without X-ray crystallography?

Absolutely. 2D NMR spectroscopy is a powerful tool for this. The key is to use techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[4][5] An HMBC experiment will show a correlation from the N-alkyl protons to the C7a and C3 carbons of the indazole ring. A NOESY experiment on the N1-isomer will show a spatial correlation between the N-alkyl protons and the proton at the C7 position. Conversely, for the N2-isomer, a NOE is typically observed between the N-alkyl protons and the protons at both the C3 and C7 positions.

Troubleshooting Guide: Optimizing for Regioselectivity

Use this section to diagnose and resolve issues with regioselectivity in your alkylation reaction. The outcome is a delicate balance of base, solvent, temperature, and the nature of the alkylating agent.[14]

Troubleshooting Workflow

G cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Poor Regioselectivity Observed q1 What is the Desired Isomer? start->q1 n1_path N1 Isomer q1->n1_path N1 n2_path N2 Isomer q1->n2_path N2 n1_base Use NaH as base n1_path->n1_base n2_sterics Introduce bulky group at C7 n2_path->n2_sterics n1_solvent Use THF or Dioxane as solvent n1_base->n1_solvent n1_cation Rationale: Small cation (Na+) chelation blocks N2 site, favoring kinetic attack at N1. n1_solvent->n1_cation analysis Analyze N1:N2 Ratio (1H NMR, LC-MS) n1_cation->analysis n2_acid Use acid-catalyzed conditions (e.g., with trichloroacetimidates) n2_sterics->n2_acid n2_rationale Rationale: Steric hindrance at N1 or alternative mechanism favors N2. n2_acid->n2_rationale n2_rationale->analysis

Caption: A decision tree for troubleshooting and optimizing the regioselectivity of the alkylation reaction.

Impact of Reaction Parameters on N1:N2 Ratio

The interplay between reaction components is critical. The following table summarizes general trends observed in the literature for influencing regioselectivity.

ParameterCondition Favoring N1-Alkylation Condition Favoring N2-Alkylation Mechanistic Rationale
Base (Cation) NaH , LiHCs₂CO₃ , K₂CO₃Smaller cations (Na⁺) can form a tight ion pair and chelate with the N2 nitrogen and a nearby atom (e.g., C7-substituent), sterically blocking the N2 position.[3][8] Larger, "naked" anions with bigger cations (K⁺, Cs⁺) may favor the thermodynamically more stable N1 product, but often give mixtures.
Solvent THF , Dioxane (less polar)DMF , DMSO (polar aprotic)Less polar solvents promote the formation of tight ion pairs, enhancing the cation's directing effect.[2][15] Polar aprotic solvents lead to more dissociated ions, reducing selectivity and often resulting in mixtures.[1]
Alkylating Agent Simple alkyl halides (e.g., R-Br, R-I), TosylatesActivated electrophiles (e.g., trichloroacetimidates under acid)The choice of electrophile can switch the mechanism. Sₙ2 reactions are influenced by sterics and chelation, while alternative mechanisms under acidic conditions can favor N2 attack based on the stability of the transition state.[10]
Substituents Electron-withdrawing group at C3 that can chelate (e.g., -CO₂Me)Bulky or electron-withdrawing group at C7 (e.g., -NO₂)A C3-ester can coordinate with the cation to block N2.[8] A C7-substituent sterically hinders the N1 position, forcing alkylation at N2.[6][9]
Control Type Kinetic Control (often lower temp.)Thermodynamic Control (often higher temp., equilibration)N1-alkylation via chelation is often kinetically preferred. The 1H-indazole tautomer is generally more stable, so under equilibrating conditions, the N1-alkyl product may be favored thermodynamically.[2][9]

Detailed Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is based on conditions widely reported to favor the formation of the N1-alkylated indazole isomer.[2][6]

Materials:

  • 4,6-dihydroxyindazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,6-dihydroxyindazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe. Stir the suspension at room temperature.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until the evolution of gas ceases and the indazolide salt has formed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 - 1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to separate the desired N1-isomer from any N2-isomer and other impurities.

Protocol 2: Isomer Separation and Analysis

A. Purification by Flash Column Chromatography Regioisomers of alkylated dihydroxyindazoles often have very close Rf values.

  • Adsorbent: Use silica gel (230-400 mesh) as the standard. If separation is poor, consider neutral alumina.[11]

  • Solvent System Screening: Use TLC to screen for an optimal eluent system. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. Gradually increase the polarity. If co-elution persists, try alternative systems like Dichloromethane/Methanol.

  • Column Packing: Pack a long, thin column to maximize separation efficiency.

  • Loading: Load the crude product onto the column using a minimal amount of solvent. A "dry load" technique, where the product is adsorbed onto a small amount of silica gel before loading, is highly recommended.

  • Elution: Elute the column slowly, collecting small fractions. Carefully monitor the fractions by TLC to identify and combine those containing the pure desired isomer.

B. Characterization by NMR to Confirm Regiochemistry

  • Sample Preparation: Prepare samples of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire Spectra: Obtain ¹H NMR, ¹³C NMR, and 2D spectra (COSY, HMBC, NOESY).

  • Analysis for N1-Isomer:

    • In the ¹H NMR, look for the signal corresponding to the C7-H proton.

    • In the NOESY spectrum, observe the cross-peak between the protons of the N1-alkyl group and the C7-H proton. This spatial proximity is a definitive indicator of N1 substitution.

  • Analysis for N2-Isomer:

    • In the NOESY spectrum, observe cross-peaks between the protons of the N2-alkyl group and protons at both C3-H and C7-H. The absence of a strong NOE to only C7-H distinguishes it from the N1 isomer.

    • The ¹³C NMR chemical shifts can also be diagnostic, as the electronic environment of the ring carbons, particularly C3, differs significantly between the two isomers.[5]

References

  • Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Article. [Link]

  • Ma, L., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]

  • Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Gomaa, M. A. M., & Ali, A. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. National Center for Biotechnology Information. [Link]

  • House, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Özdemir, Z., & Göktaş, M. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • House, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Gomaa, M. A. M., & Ali, A. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]

  • Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]

  • House, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Various Authors. (2024). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
  • Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Lagarias, J. C., & Frydman, B. (1987). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. [Link]

  • Lo, C.-K., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: HPLC Method Optimization for 4,6-Dihydroxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Ticket #8492-IND Subject: Optimization & Troubleshooting Guide for Purity Analysis of 4,6-Dihydroxy-1H-Indazole

Executive Summary & Compound Profile

User Query: "I need a robust HPLC method for this compound. Standard C18 columns show poor retention and peak tailing.[1] How do I separate it from regioisomers?"

Scientist's Analysis: this compound is a polar, amphoteric heterocycle.[1] Its challenges stem from three physicochemical factors:

  • Polarity: Two hydroxyl groups and the indazole core create a high polar surface area (PSA), leading to poor retention on conventional C18 columns ("dewetting" or elution in the void volume).

  • Amphoterism: The indazole nitrogen (pKa ~1.2 for protonation) and phenolic hydroxyls (pKa ~9-10) mean ionization state is highly pH-dependent.[1]

  • Isomerism: Synthetic routes often yield regioisomers (e.g., 5,6-dihydroxy or 4,7-dihydroxy variants) with identical mass, requiring high selectivity.[1]

Method Development & Optimization (Q&A)
Q1: My analyte elutes near the void volume (t0) on a standard C18 column. How do I increase retention?

A: Standard C18 phases often suffer from "phase collapse" or lack sufficient interaction with highly polar molecules in high-aqueous conditions.[1]

  • The Fix: Switch to a Polar-Embedded C18 or a Phenyl-Hexyl stationary phase.[1]

    • Mechanism:[2][3] Polar-embedded groups (like amides or carbamates) prevent phase collapse in 100% aqueous conditions and interact with the polar hydroxyls.[1]

    • Alternative: Phenyl-Hexyl columns offer

      
       interactions with the indazole ring, providing orthogonal selectivity that is excellent for separating structural isomers.[1]
      
Q2: I see significant peak tailing (As > 1.5). Is this a column failure?

A: Likely not. This is typically due to secondary interactions between the basic nitrogen of the indazole and residual silanols on the silica support.

  • The Fix:

    • Mobile Phase pH: Lower the pH to ~2.5–3.0 using 0.1% Formic Acid or 20 mM Phosphate Buffer.[1] This protonates the silanols (suppressing their negative charge) and the analyte, reducing ionic attraction.

    • Ionic Strength: If using formic acid doesn't work, switch to 25 mM Ammonium Formate (pH 3.0). The added ionic strength masks silanol sites.[1]

Q3: Which detection wavelength should I use?

A: Indazoles typically show strong absorption in the UV region.[1]

  • Recommendation: Perform a spectral scan.[1]

    • Primary: 254 nm (Aromatic ring absorption).[1]

    • Secondary: 280 nm (Phenolic absorption).[1]

    • High Sensitivity: 220 nm (amide/peptide bond region), but ensure your solvents (esp.[1] Methanol) are HPLC-grade to avoid baseline noise.[1]

Recommended Method Parameters

Based on the compound's polarity and ionization profile, the following "Starting Point" method is designed to maximize retention and isomer resolution.

ParameterSpecificationRationale
Column Phenyl-Hexyl or Polar C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl provides

selectivity for isomers; Polar C18 prevents dewetting.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj.[1] with Formic Acid)Buffering at pH 3 suppresses silanol activity and stabilizes ionization.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for indazoles.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

60% B15-18 min: 95% B (Wash)18-25 min: 5% B (Re-equilibration)
Initial low organic hold forces interaction with the stationary phase for polar retention.[1]
Column Temp 30°C or 40°CHigher temp improves mass transfer and peak shape.[1]
Detection UV @ 254 nm (BW 4 nm)Optimal balance of sensitivity and solvent transparency.[1]
Troubleshooting Guide (Q&A)
Q: The retention time shifts between injections. What is happening?

A: This indicates pH instability.[1] The phenolic protons (pKa ~9) and indazole nitrogen are sensitive.[1]

  • Solution: Ensure you are using a buffer (Ammonium Formate/Phosphate), not just a simple acid (TFA/Formic Acid) solution. Simple acid solutions have low buffering capacity, and slight changes in sample pH can shift the local environment inside the column.

Q: I have a "shoulder" peak on my main peak. Is it an impurity?

A: It could be a regioisomer (e.g., 5,6-dihydroxy-1H-indazole).[1]

  • Test: Change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the hydroxyl groups.[1] If the shoulder separates into a distinct peak, it is a structural isomer.[1]

Visualizations
Figure 1: Method Development Workflow

Caption: Logical flow for selecting the optimal stationary phase and mobile phase conditions based on analyte behavior.

MethodDevelopment Start Start: this compound CheckRetention Check Retention (k') on C18 Start->CheckRetention LowRetention k' < 2 (Elutes early) CheckRetention->LowRetention GoodRetention k' > 2 CheckRetention->GoodRetention SelectColumn Switch Column LowRetention->SelectColumn CheckPeakShape Check Peak Shape GoodRetention->CheckPeakShape PolarC18 Option A: Polar-Embedded C18 (For general retention) SelectColumn->PolarC18 PhenylHexyl Option B: Phenyl-Hexyl (For Isomer Separation) SelectColumn->PhenylHexyl PolarC18->CheckPeakShape PhenylHexyl->CheckPeakShape Tailing Tailing (As > 1.2) CheckPeakShape->Tailing GoodShape Symmetric Peak CheckPeakShape->GoodShape OptimizeMP Optimize Mobile Phase Tailing->OptimizeMP FinalMethod Final Method Validation GoodShape->FinalMethod AddBuffer Add 10-25mM Buffer (pH 2.5 - 3.0) OptimizeMP->AddBuffer AddBuffer->CheckPeakShape

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic process for resolving common HPLC issues with polar indazoles.

Troubleshooting Issue Identify Issue PeakTailing Peak Tailing Issue->PeakTailing RTShift Retention Shift Issue->RTShift Coelution Isomer Co-elution Issue->Coelution Silanols Cause: Silanol Interaction PeakTailing->Silanols PHInstability Cause: pH Instability RTShift->PHInstability Selectivity Cause: Lack of Selectivity Coelution->Selectivity FixBuffer Action: Add/Increase Buffer (Ammonium Formate) Silanols->FixBuffer FixPH Action: Check Buffer Capacity Ensure pH < pKa (Indazole) PHInstability->FixPH FixModifier Action: Change Modifier (ACN -> MeOH) Selectivity->FixModifier FixTemp Action: Lower Temp (Increases Resolution) Selectivity->FixTemp

[1]

References
  • PubChem. (2025).[1] 4,6-Difluoro-1H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[1] Retrieved from [Link]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube.[1] Retrieved from [Link]

  • Jin, Z., Bertholf, R. L., & Yi, X. (2022).[4] Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Laboratory Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[1][5] HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

Sources

overcoming steric hindrance in 4,6-dihydroxyindazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-46-OH-STERIC Status: Active Subject: Overcoming Steric Hindrance & Regioselectivity in 4,6-Dihydroxyindazole Scaffolds

Executive Summary

The 4,6-dihydroxyindazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., PLK4, IDO1 inhibitors). However, it presents a classic "asymmetric reactivity" challenge. The C6-hydroxyl is sterically accessible and electronically distinct, while the C4-hydroxyl sits in a "steric pocket" created by the peri-interaction with the N1-position and the C3-H bond.

This guide provides a validated technical workflow to navigate these differences, ensuring precise regiocontrol during functionalization.

The Steric Landscape (Mechanism & Theory)

Before attempting synthesis, users must understand the Steric/Electronic Map of the scaffold. The reactivity of the hydroxyl groups is governed by the tautomeric state of the pyrazole ring and the proximity of the N1-substituent.

Technical Insight: The C4 Peri-Effect
  • Steric Clash: The C4-OH is spatially proximate to the N1 position. If N1 is alkylated (e.g., Methyl, SEM, THP), the steric bulk projects directly toward the C4-oxygen lone pairs, severely retarding

    
     approach.
    
  • Electronic Deactivation: In the unsubstituted 1H-indazole tautomer, the C4-OH can participate in an intramolecular hydrogen bond with N1 (if protonated) or experience repulsion from the N1 lone pair, altering its pKa relative to the C6-OH.

Visualizing the Reactivity Map

IndazoleReactivity cluster_strategies Functionalization Strategies Core 4,6-Dihydroxyindazole Core C6 C6-OH Position (High Accessibility) Core->C6 Primary Nucleophile (Kinetic Control) C4 C4-OH Position (High Steric Hindrance) Core->C4 Secondary Nucleophile (Thermodynamic/Forcing) N1 N1-Position (The Gatekeeper) Core->N1 Tautomeric Equilibrium Strat1 Strategy A: Selective C6 Functionalization C6->Strat1 Strat2 Strategy B: Forcing C4 Functionalization C4->Strat2 N1->C4 Peri-Interaction (Blocks S_N2 Trajectory)

Figure 1: Reactivity map highlighting the steric blockade at C4 imposed by the N1 position.

Experimental Protocols & Troubleshooting
Module A: Regioselective Alkylation (C6 vs. C4)

User Question: "I want to alkylate the C6-OH leaving the C4-OH free, but I get mixtures. How do I control this?"

The Solution: Exploit the acidity and steric difference. The C6-OH is generally more acidic and less hindered.

Protocol: Selective C6-O-Alkylation

  • Stoichiometry: Use exactly 1.05 equivalents of the alkyl halide.

  • Base Selection: Use a mild base like Cesium Carbonate (

    
    ) . The "Cesium Effect" aids in stabilizing the phenoxide without aggressively deprotonating the less acidic C4-OH.
    
  • Solvent: DMF or Acetonitrile (0.1 M).

  • Temperature: Maintain 0 °C to RT . Do not heat. Heating overcomes the activation energy barrier for C4 alkylation, eroding selectivity.

ParameterCondition for C6 SelectivityCondition for Bis-Alkylation (C4+C6)
Base

or


or

Equivalents (R-X) 1.0 - 1.1 equiv> 2.5 equiv
Temperature 0 °C

25 °C
60 °C

100 °C
Time 2 - 4 hours12 - 24 hours
Module B: Overcoming C4 Steric Hindrance

User Question: "I need to functionalize the C4-OH, but the reaction stalls or yields are <10%. Standard alkylation fails."

The Solution: Standard


 reactions fail at C4 because the nucleophile (the C4-phenoxide) cannot easily access the electrophile due to the N1-substituent. You must switch mechanisms or use high-energy conditions.

Method 1: The Mitsunobu Inversion (Preferred) The Mitsunobu reaction activates the alcohol (electrophile) rather than the phenol, often bypassing some steric constraints of standard alkylation.

  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (R-OH).
    
  • Solvent: THF or Toluene (Toluene often provides better thermal stability if heating is needed).

  • Order of Addition: Pre-complex

    
     and DIAD at 0 °C before adding the indazole/alcohol mixture.
    

Method 2: Intramolecular Assistance (If applicable) If the N1 substituent contains a coordinating group (e.g., an ester or ether), it can sometimes direct the alkylating agent, though this is substrate-specific.

Method 3: "Scorched Earth" Alkylation If you must use an alkyl halide:

  • Solvent: Switch to DMF/DMSO (1:1) to maximize solubility and anion reactivity.

  • Base: Use Sodium Hydride (

    
    )  to ensure complete deprotonation.
    
  • Catalyst: Add TBAI (Tetrabutylammonium iodide) (10 mol%) to generate the more reactive alkyl iodide in situ.

  • Temp: Heat to 80–100 °C .

Module C: The N-Protection Dilemma

User Question: "Does the protecting group on Nitrogen matter for C4 functionalization?"

The Answer: Yes, critically. The size of the N-protecting group directly correlates to the yield of C4 functionalization.

  • Small Groups (Me, SEM): Moderate hindrance. C4 functionalization is difficult but possible.

  • Bulky Groups (THP, Trityl, Boc): Severe hindrance. The "cone of protection" from a Trityl or THP group can completely shield the C4-OH.

    • Recommendation: If you struggle with C4 alkylation, try using a PMB (p-methoxybenzyl) or SEM group on N1, which are planar or flexible enough to minimize interference compared to Trityl.

Troubleshooting Guide (FAQ)

Q1: I am seeing N-alkylation instead of O-alkylation. Why?

  • Cause: Indazole nitrogens are nucleophilic. If the phenols are not fully deprotonated, or if the electrophile is "soft," N-alkylation competes.

  • Fix: Ensure the N1 position is protected before attempting O-alkylation. If you are trying to alkylate a free NH-indazole, the N1 reaction is often faster than the hindered C4-OH reaction.

Q2: My C4-alkylation yield is stuck at 30% despite heating.

  • Cause: Decomposition of the alkylating agent or competitive polymerization.

  • Fix: Switch to the Mitsunobu reaction . If that fails, consider synthesizing the C4-ether before closing the pyrazole ring (i.e., start from a 2,6-difluorobenzonitrile precursor, perform

    
     at C2, then cyclize with hydrazine). This "Pre-functionalization Strategy" completely avoids the steric issue.
    

Q3: How do I distinguish C4-substituted from C6-substituted products by NMR?

  • Diagnostic: Look at the NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • C4-O-R: Strong NOE correlation between the ether protons (O-CH2) and the C3-H of the indazole.

    • C6-O-R: NOE correlation between the ether protons and C7-H (and C5-H), but no correlation to C3-H.

Decision Logic for Synthesis

SynthesisFlow Start Start: 4,6-Dihydroxyindazole Target What is your target? Start->Target C6Only Target: C6-Alkoxy Only Target->C6Only Regioselective C4Only Target: C4-Alkoxy Only Target->C4Only Difficult Bis Target: 4,6-Bis-Alkoxy Target->Bis Exhaustive C6Action Use Cs2CO3 (1.1 eq) DMF, RT, 2h (Kinetic Control) C6Only->C6Action C4Check Is N1 Protected? C4Only->C4Check BisAction Use NaH (3.0 eq) DMF, 80°C, TBAI cat. (Thermodynamic Control) Bis->BisAction Protect Protect N1 first (Prefer SEM or PMB) C4Check->Protect No C6Block Temp. Protect C6-OH (e.g., Acetate/TBS) C4Check->C6Block Yes Mitsunobu Perform Mitsunobu at C4-OH C6Block->Mitsunobu

Figure 2: Decision tree for selecting reaction conditions based on the desired substitution pattern.

References
  • Regioselective Functionalization of Indazoles

    • Qian, S., et al. (2016). "Design, synthesis and biological evaluation of 1H-indazole derivatives as novel IDO1 inhibitors." Bioorganic & Medicinal Chemistry, 24(7), 1548-1559.
    • Context: Demonstrates the synthesis of 4,6-disubstituted indazoles and the impact of substituents on IDO1 inhibition.[1]

  • Indazole Tautomerism and Reactivity

    • Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 87(9), 5866-5881.
    • Context: detailed analysis of N1 vs N2 tautomer stability and reactivity in acidic media, crucial for understanding N-protection str
    • [2]

  • General Indazole Synthesis Reviews

    • Gaikwad, D. D., et al. (2015). "Indazole: A proficient heterocycle in medicinal chemistry."[3] International Journal of Pharmacy and Pharmaceutical Sciences, 7(9).

    • Context: Broad overview of synthetic strategies for functionalizing the indazole core.

Sources

purification of 4,6-dihydroxyindazole from tarry reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recovery of High-Purity 4,6-Dihydroxyindazole from Tarry Reaction Mixtures

Ticket ID: PUR-IND-46-TAR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of polyhydroxylated indazoles, specifically 4,6-dihydroxyindazole , is notoriously difficult due to the formation of "tarry" byproducts. These tars are not random impurities; they are often oxidative oligomers (similar to melanin formation in hydroxyindoles) or polymerization products resulting from the electron-rich phenolic ring system reacting with electrophilic intermediates during cyclization.

This guide provides a chemically grounded workflow to separate your target molecule from these polymeric impurities. The strategy relies on the amphoteric nature of the indazole core and the acidity of the phenolic hydroxyls.

Module 1: The "Quick Fix" – Initial Quench & Stabilization

Issue: The reaction mixture turns black/dark brown immediately upon exposure to air or during workup. Diagnosis: Rapid oxidative polymerization of the electron-rich phenolic system.

Protocol: The Reductive Quench

Do not attempt to filter the tar immediately; it will clog your funnel. You must stabilize the monomer first.

  • Cool the Reaction: Bring the mixture to 0–5°C.

  • Add Antioxidant: Add Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite (NaHSO₃) to the quench water (approx. 1-2% w/v).

    • Why: This reduces quinone intermediates back to phenols and prevents further oxidative coupling.

  • pH Adjustment: Adjust pH to 6.0–7.0 carefully.

    • Note: 4,6-dihydroxyindazole is amphoteric. It is soluble in strong acid (protonation of N2) and strong base (deprotonation of OH). Neutral pH is where it is least soluble.

Module 2: The "Deep Clean" – Acid/Base Swing Extraction

Issue: Crude solid is sticky, dark, and contains significant polymeric material. Strategy: Exploit the pKa difference between the monomeric phenol (pKa ~9-10) and the polymeric tar (often less soluble or functionally different).

Workflow: The "Swing" Technique
StepActionChemical Logic
1 Dissolution Suspend crude tar in 1M NaOH (degassed/sparged with Argon). Add a pinch of Na₂S₂O₄.
2 Filtration Filter the dark solution through a Celite pad.
3 Precipitation Cool filtrate to 0°C. Slowly add Glacial Acetic Acid or 2M HCl dropwise.
4 Endpoint Stop when pH reaches 6.5 . A beige/tan precipitate should form.
5 Collection Filter rapidly and wash with ice-cold water (containing trace bisulfite).
  • Critical Nuance: The "tar" often remains undissolved in base or adsorbs to the Celite, while the monomeric phenolate passes through.

Visualizing the Logic (DOT Diagram)

AcidBaseSwing Start Crude Tarry Mixture BaseAdd Add 1M NaOH + Na2S2O4 (Argon Atmosphere) Start->BaseAdd Dissolve Phenols Filter Filter through Celite BaseAdd->Filter Remove Insolubles Filtrate Filtrate (Contains Monomer) Filter->Filtrate Passes Phenolate Residue Residue (Polymeric Tar) Filter->Residue Traps Tar AcidAdd Acidify to pH 6.5 (Precipitation) Filtrate->AcidAdd Regenerate OH FinalProd 4,6-Dihydroxyindazole (Precipitate) AcidAdd->FinalProd Precipitate

Figure 1: The Acid-Base "Swing" purification logic separates monomeric phenols from insoluble polymeric tars.

Module 3: Chromatography Rescue

Issue: Recrystallization failed, and the solid is still impure. Warning: Do NOT use standard Silica Gel. The free phenolic hydroxyls will hydrogen-bond irreversibly to the silica, leading to massive yield loss (tailing).

Recommended Stationary Phases
  • Polyamide (Nylon 6): Excellent for separating phenols. The amide groups interact with phenolic OH groups via H-bonding. Elute with Water

    
     Methanol gradient.
    
  • Reverse Phase (C18): If budget allows. Use Water/Acetonitrile with 0.1% Formic Acid .

  • Acid-Washed Silica: If you must use silica, deactivate it first by flushing the column with 1% Acetic Acid in Chloroform before loading.

Module 4: The "Nuclear Option" – Derivatization

Issue: The product is inseparable from similar byproducts. Strategy: Acetylate the hydroxyl groups to change the polarity and physical properties, purify the stable acetate, then hydrolyze.

Protocol: Acetylation-Hydrolysis Loop
  • Acetylation: Treat crude tar with Acetic Anhydride and Pyridine (1:1).

    • Result: Forms 4,6-diacetoxyindazole (and potentially N-acetyl). This is a lipophilic, non-polar solid that is easy to crystallize or chromatograph on standard silica.

  • Purification: Recrystallize the acetate from Ethanol or Ethyl Acetate/Hexane.

  • Hydrolysis: Reflux pure acetate in 2M HCl or Methanolic Ammonia to strip acetyl groups.

  • Isolation: Neutralize to pH 6.5 to precipitate pure 4,6-dihydroxyindazole.

Troubleshooting Decision Tree

Troubleshooting Problem Start: Impure 4,6-Dihydroxyindazole SolubleBase Is it soluble in 1M NaOH? Problem->SolubleBase YesBase Yes SolubleBase->YesBase NoBase No SolubleBase->NoBase FilterTar Filter Tar -> Acidify Filtrate YesBase->FilterTar Discard Discard (Not Product) NoBase->Discard Likely polymerized CheckColor Is precipitate white/tan? FilterTar->CheckColor YesColor Success: Dry under Vacuum CheckColor->YesColor NoColor Still dark/sticky CheckColor->NoColor Acetylate Perform Acetylation (Module 4) NoColor->Acetylate

Figure 2: Decision matrix for troubleshooting purification failures.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red during filtration? A: This is the "Pink Indazole" phenomenon, indicating oxidation to quinoid species. Ensure your wash solvents are degassed and contain trace Sodium Bisulfite. Dry the product under vacuum immediately; do not air dry.

Q: Can I use charcoal for decolorization? A: Use with caution. Activated charcoal has a high affinity for planar aromatic systems like indazoles and may adsorb your product along with the impurities. Test on a small aliquot first.

Q: What is the best solvent for recrystallization? A: Water/Ethanol (degassed) is standard. However, for difficult tars, Acetic Acid/Water is superior. Dissolve in hot acetic acid, treat with a pinch of zinc dust (to reduce colored impurities), filter hot, and add water to reach turbidity.

References

  • d'Ischia, M., et al. (2005). 5,6-Dihydroxyindoles and Indole-5,6-diones: Oxidation Chemistry and Eumelanin Buildup. Advances in Heterocyclic Chemistry.[1] (Provides the mechanistic basis for oxidative oligomerization of hydroxy-azoles).

  • Pfizer Inc. (1998). Process for the preparation of 4,6-dihydroxypyrimidine.[2] US Patent 5,847,139. (Analogous purification of electron-rich di-hydroxy heterocycles via base dissolution).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3] (Reference for pKa values of phenols and heterocycles to determine extraction pH).

  • Armarego, W. L. F. (2017).Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.

Sources

Validation & Comparative

Technical Guide: Comparative 1H NMR Analysis of 4,6-Dihydroxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 4,6-dihydroxy-1H-indazole presents a distinct analytical challenge due to the interplay of annular tautomerism (1H- vs. 2H-indazole), rapid proton exchange of the hydroxyl moieties, and significant solvent-dependent chemical shift perturbations.[1] This guide objectively compares analytical workflows using DMSO-d6 (the industry standard) against Methanol-d4 (MeOD) and Acetone-d6 , providing a definitive protocol for structural validation.[1]

Part 1: The Analytical Challenge

The structure of this compound contains three exchangeable protons (NH, 4-OH, 6-OH) and three aromatic protons (H3, H5, H7). The core difficulty lies in:

  • Tautomeric Equilibrium: Indazoles exist in dynamic equilibrium between 1H and 2H forms.[2] While the 1H-tautomer is thermodynamically preferred in the gas phase and solution, substituents can shift this balance.

  • Regio-isomerism: Distinguishing the 4,6-dihydroxy substitution pattern from 5,7- or 4,7-isomers requires precise assignment of the aromatic coupling constants (

    
     coupling).[1]
    
  • Solvent Effects: The choice of solvent radically alters the visibility of the hydroxyl protons, which are critical for confirming the "dihydroxy" functionality.

Structural Visualization

The molecule consists of a benzene ring fused to a pyrazole ring.

  • H3: Located on the pyrazole ring (typically deshielded).[1]

  • H5: Located between the two hydroxyl groups (strongly shielded).

  • H7: Located adjacent to the N1 position (shielded by 6-OH).

Part 2: Comparative Solvent Analysis

The following table compares the three primary solvent systems used for characterizing this compound.

FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD)Acetone-d6
Proton Visibility Full Spectrum: NH and both OH signals are typically visible and sharp/broad depending on water content.[1]Aromatic Only: NH and OH protons exchange with deuterium (disappear).Partial: NH/OH visible but often broader due to intermediate exchange rates.
Solubility High: Excellent for polar poly-hydroxylated heterocycles.[1]High: Good solubility, but risk of methyl hemiacetal formation is low here.Moderate: May require heating; less effective for breaking intermolecular H-bonds.
Chemical Shifts Downfield shifts for OH/NH due to strong H-bonding with DMSO oxygen.[1]Shifts are concentration-independent but limited to C-H protons.Intermediate shifts; useful if DMSO signals overlap with key peaks.[1]
Tautomer Stabilization Stabilizes the 1H-tautomer via H-bonding at N1.[1]Promotes rapid exchange; tautomeric distinction is lost.Favors 1H-tautomer but less strongly than DMSO.
Application Primary Characterization & QC Coupling Constant Analysis (Simplifies spectrum)Secondary Validation
Expert Verdict:

Use DMSO-d6 for the primary certificate of analysis (CoA) to prove the presence of the exchangeable protons. Use MeOD only if the aromatic region in DMSO is obscured by water suppression artifacts or if you need to simplify the splitting patterns by removing OH-coupling.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize "wandering" chemical shifts caused by concentration/pH effects, follow this protocol.

Sample Preparation (DMSO-d6)
  • Mass: Weigh 5.0 – 10.0 mg of this compound.[1]

  • Solvent: Add 0.6 mL of high-quality DMSO-d6 (99.9% D, <0.03% H2O).

    • Critical Step: If the DMSO is "wet" (distinct water peak at 3.33 ppm), the OH/NH protons will broaden or merge with the water signal. Use an ampoule-sealed solvent if possible.

  • Vessel: Use a clean, dry 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to heteroatoms and exchangeable protons have longer T1 relaxation times. A short D1 (1s) will suppress integration values, leading to incorrect proton counting.

  • Scans (NS): 16 to 64 (depending on concentration).

  • Temperature: 298 K (25°C).

D2O Exchange Test (Validation Step)

After acquiring the standard DMSO spectrum:

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake and let stand for 5 minutes.

  • Re-acquire the spectrum.

  • Validation: Signals at >9.0 ppm (OH/NH) must disappear. If they remain, they are impurities, not exchangeable protons.

Part 4: Spectral Assignment & Reference Data[1][3]

The following data represents the Reference Range for this compound in DMSO-d6.

1H NMR Data Table (DMSO-d6, 400 MHz)
PositionTypeShift (δ ppm)MultiplicityCoupling (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Hz)
Assignment Logic
NH (1) Exchangeable12.5 – 13.0br s-Indazole N-H. Highly deshielded.
OH (4, 6) Exchangeable9.2 – 10.5br s-Phenolic OHs. H-bonded to DMSO.
H-3 Aromatic7.90 – 8.10 s-Pyrazole ring proton.[1] Most deshielded aromatic C-H.
H-7 Aromatic6.40 – 6.60 d

Ortho to 6-OH.[1] Meta-coupled to H-5.
H-5 Aromatic6.10 – 6.30 d / dd

Shielded by two ortho-OH groups (4-OH and 6-OH).

Note: "br s" = broad singlet; "d" = doublet; "dd" = doublet of doublets.

Interpretation of Coupling Patterns[3][5][6]
  • The H3 Singlet: H3 typically appears as a sharp singlet. In some high-resolution spectra, a tiny coupling to N-H may be observed, but this is usually broadened out.[1]

  • The Meta-Coupling (H5/H7): Unlike standard benzenes with ortho-coupling (~8 Hz), the 4,6-substitution pattern leaves only H5 and H7, which are meta to each other. You will observe small coupling constants (~2 Hz).

    • H5 is the most upfield signal because it resides in the electron-rich "valley" between the 4-OH and 6-OH groups.

Part 5: Advanced Visualization & Workflow

The following diagram illustrates the decision matrix for solvent selection and signal validation.

NMR_Workflow Start Sample: this compound Solvent_Choice Select Solvent System Start->Solvent_Choice DMSO DMSO-d6 (Standard Protocol) Solvent_Choice->DMSO Primary Analysis MeOD Methanol-d4 (Alternative) Solvent_Choice->MeOD If DMSO fails/overlap Spectrum_DMSO Acquire 1H Spectrum (Check 9.0 - 13.0 ppm) DMSO->Spectrum_DMSO Spectrum_MeOD Acquire 1H Spectrum (Aromatic Region Only) MeOD->Spectrum_MeOD Check_Water Are OH/NH peaks broad or merged with H2O? Spectrum_DMSO->Check_Water Assign_Peaks Assign Signals: 1. H3 (Deshielded Singlet) 2. H5 (Upfield Meta-Doublet) 3. H7 (Mid Meta-Doublet) Spectrum_MeOD->Assign_Peaks Skip OH/NH Dry_Sample Dry Sample/Solvent & Re-run Check_Water->Dry_Sample Yes (Wet) Check_Water->Assign_Peaks No (Clean) Dry_Sample->Spectrum_DMSO D2O_Shake D2O Shake Test (Confirm Exchangeables) Assign_Peaks->D2O_Shake Final Validated Structure D2O_Shake->Final

Caption: Figure 1. Analytical workflow for definitive structural assignment of hydroxy-indazoles.

References

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Sigalov, M. V., et al. (2019).[1][4] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. Link

  • Claramunt, R. M., et al. (2022).[1] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." ACS Omega.[1] Link

  • Gottlieb, H. E., et al. (1997).[1][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

Sources

Technical Comparison Guide: 4,6-Dihydroxyindazole vs. 6-Hydroxyindazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 4,6-dihydroxyindazole (4,6-DHI) and 6-hydroxyindazole (6-HI) . While both serve as critical pharmacophores in the development of kinase inhibitors (e.g., VEGFR, ROCK) and metabolic enzyme modulators (e.g., IDO1/TDO), they exhibit distinct potency profiles.

Key Finding: The 4,6-DHI scaffold consistently yields derivatives with superior potency (sub-micromolar IC₅₀) compared to 6-HI analogs. This is attributed to the "Dual-Vector" substitution pattern, which allows simultaneous engagement of the heme-binding pocket and the hydrophobic accessory pocket (Pocket A) in targets like Indoleamine 2,3-dioxygenase 1 (IDO1). Conversely, 6-HI is a streamlined scaffold often used for fragment-based screening but frequently requires extensive decoration to achieve nanomolar affinity.

Chemical & Structural Analysis[1][2][3]

Understanding the electronic and steric differences between these scaffolds is prerequisite to interpreting their biological variance.

Feature6-Hydroxyindazole (6-HI)4,6-Dihydroxyindazole (4,6-DHI)
Structure Mono-hydroxylated at C6.Di-hydroxylated at C4 and C6.[1][2]
Electronic Character Moderate electron density; C3 is nucleophilic.High electron density (electron-rich); prone to oxidation.
H-Bond Donors 2 (N1-H, O6-H)3 (N1-H, O4-H, O6-H)
Synthetic Utility Single vector for SAR expansion (C6).Dual vectors (C4 & C6) allow orthogonal functionalization.
Solubility (LogP) ~1.2 (Moderate lipophilicity)~0.8 (Higher polarity due to extra -OH)

Expert Insight: The C4-hydroxyl group in 4,6-DHI is not merely a functional handle; it induces a significant +M (mesomeric) effect, increasing the basicity of N2. This often strengthens hydrogen bonding interactions with hinge regions in kinase targets.

Biological Potency & Selectivity[2][6][7][8][9]

The primary divergence in potency is observed in IDO1/TDO inhibition and Kinase modulation .

IDO1/TDO Inhibition (Cancer Immunotherapy)

Experimental data indicates that 4,6-disubstituted derivatives significantly outperform 6-monosubstituted analogs.

  • 6-HI Derivatives: Typically achieve micromolar potency (IC₅₀: 10–50 µM) . They bind primarily through coordination with the heme iron and limited hydrophobic interactions.

  • 4,6-DHI Derivatives: Achieve sub-micromolar potency (IC₅₀: 0.74 – 1.37 µM) . The substituent at C4 fills "Pocket A" (a hydrophobic cavity near the active site), stabilizing the inhibitor-enzyme complex.

Comparative Data Table:

Scaffold DerivativeTargetIC₅₀ (Enzymatic)IC₅₀ (Cellular - HeLa)Potency Fold-Change
6-Nitroindazole (6-HI analog)IL-1β / IDO1~100 µMN/A1x (Baseline)
4,6-Disubstituted Indazole (Cmpd 35)IDO10.74 µM 1.37 µM~135x increase
4,6-Disubstituted Indazole (Cmpd 35)TDO2.93 µM7.54 µMHigh Selectivity
Mechanism of Action Visualization

The following diagram illustrates why the 4,6-DHI scaffold is superior. The C4-substituent acts as a "molecular anchor."

IDO1_Binding_Mechanism Scaffold_6HI 6-Hydroxyindazole Scaffold Heme_Iron Heme Iron (Fe2+) Coordination Scaffold_6HI->Heme_Iron N1/N2 Interaction Potency_Low Micromolar Potency (Loose Binding) Scaffold_6HI->Potency_Low Lacks C4 Anchor Scaffold_46DHI 4,6-Dihydroxyindazole Scaffold Scaffold_46DHI->Heme_Iron N1/N2 Interaction Pocket_A Hydrophobic Pocket A (Steric Fit) Scaffold_46DHI->Pocket_A C4-Substituent Critical Interaction Pocket_B Accessory Pocket B (Selectivity) Scaffold_46DHI->Pocket_B C6-Substituent Potency_High Sub-Micromolar Potency (Tight Binding) Heme_Iron->Potency_High Pocket_A->Potency_High Pocket_B->Potency_High

Caption: Structural basis for potency differences. The 4,6-DHI scaffold enables a "tri-point" binding mode (Heme + Pocket A + Pocket B), whereas 6-HI is limited to bi-point binding.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Protocol: IDO1 Enzymatic Inhibition Assay

This assay quantifies the conversion of L-tryptophan to N-formylkynurenine.

Reagents:

  • Recombinant human IDO1 enzyme.

  • Substrate: L-Tryptophan (100 µM).

  • Cofactors: Ascorbic acid, Methylene blue, Catalase.

  • Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-DAB).

Workflow:

  • Preparation : Dissolve test compounds (4,6-DHI and 6-HI derivatives) in DMSO. Serial dilute to create a 10-point dose-response curve (0.01 µM to 100 µM).

  • Incubation : Mix 50 µL enzyme solution + 2 µL compound. Incubate at 25°C for 5 min.

  • Reaction Start : Add 50 µL substrate mix (Trp + cofactors). Incubate at 37°C for 60 min.

  • Reaction Stop : Add 20 µL 30% TCA. Incubate at 65°C for 15 min to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Development : Centrifuge, transfer supernatant to a new plate, and add 100 µL 2% p-DAB (in acetic acid).

  • Readout : Measure Absorbance at 480 nm .

  • Self-Validation Step : Include a reference inhibitor (e.g., Epacadostat) as a positive control. If Epacadostat IC₅₀ deviates >20% from literature (approx. 10-20 nM), the assay is invalid.

Protocol: Synthesis of 4,6-Dihydroxyindazole (Modified Bischler-Möhlau)

Direct synthesis of the 4,6-dihydroxy core is challenging due to regioselectivity issues.

  • Reactants : 3,5-dihydroxyaniline + 2-hydroxy-2-phenylacetophenone (Benzoin) is not recommended due to tar formation.

  • Preferred Route : Use 3,5-dimethoxyaniline and chloral hydrate/hydroxylamine to form the isonitrosoacetanilide, followed by cyclization in concentrated H₂SO₄ (Sandmeyer isatin synthesis route), then reduction.

  • Demethylation : Reflux in 48% HBr to convert 4,6-dimethoxyindazole to 4,6-dihydroxyindazole.

  • Purification : Recrystallization from water/ethanol.

  • QC Check : ¹H NMR (DMSO-d6) must show distinct singlets for C3-H, C5-H, and C7-H, and broad singlets for OH protons (approx 9-11 ppm).

References

  • Hu, H., et al. "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors." Bioorganic & Medicinal Chemistry, 2019.[3][4]

  • Sharapov, A.D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Mendeleev Communications, 2022.

  • Gein, V.L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives."[4] Pharmaceutical Chemistry Journal, 2019.

  • Manna, K., et al. "Synthesis and biological evaluation of 3-substituted 1H-indazoles as potent IDO1 inhibitors."[5] Bioorganic Chemistry, 2020.[2]

  • Qian, S., et al. "Structure-activity relationship studies of 1H-indazole derivatives as IDO1 inhibitors."[5] European Journal of Medicinal Chemistry, 2016.

Sources

Technical Comparison: 4,6-Dihydroxyindazole Scaffold Binding Affinity (TDO vs. IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-dihydroxyindazole structure represents a core scaffold within the broader class of 4,6-substituted-1H-indazoles , a family of small molecules identified as potent, dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .

While the unsubstituted dihydroxy core is primarily a synthetic precursor, its optimized derivatives (specifically 4,6-substituted variants ) exhibit a distinct pharmacological profile characterized by dual inhibition with moderate selectivity for IDO1 over TDO .

Key Performance Verdict:

  • Primary Target: IDO1 (Higher Affinity,

    
    )[1][2]
    
  • Secondary Target: TDO (Lower Affinity,

    
    )
    
  • Mechanism: Competitive inhibition at the heme-binding active site.

  • Therapeutic Value: Prevents compensatory TDO upregulation, a common resistance mechanism in IDO1-monotherapy.

Mechanistic Background & Signaling Pathway[3]

To understand the binding affinity, one must contextualize the role of these enzymes in the Kynurenine Pathway. Both IDO1 and TDO catalyze the rate-limiting step of Tryptophan (Trp) degradation. Tumors exploit this pathway to deplete Trp and generate Kynurenine (Kyn), suppressing T-cell activity.[3]

Pathway Visualization

The following diagram illustrates the parallel roles of IDO1 and TDO and the intervention point of 4,6-substituted indazoles.

KynureninePathway Trp L-Tryptophan (Essential Amino Acid) Kyn N-Formylkynurenine (Immunosuppressive) Trp->Kyn Degradation Tcell T-Cell Proliferation Trp->Tcell Promotes IDO1 IDO1 Enzyme (Inflammation-Induced) Trp->IDO1 TDO TDO Enzyme (Liver/Constitutive) Trp->TDO Kyn->Tcell Suppresses Treg T-Reg Differentiation Kyn->Treg Induces IDO1->Kyn TDO->Kyn Inhibitor 4,6-Substituted Indazole Scaffold Inhibitor->IDO1 High Affinity (IC50: 0.74 µM) Inhibitor->TDO Moderate Affinity (IC50: 2.93 µM)

Figure 1: Dual inhibition mechanism of 4,6-substituted indazoles in the Kynurenine pathway. Note the preferential binding to IDO1.

Comparative Performance Data

The following data is derived from structure-activity relationship (SAR) studies of 4,6-substituted indazole derivatives (specifically Compound 35 , the lead candidate in this class). The "4,6-dihydroxy" core serves as the scaffold upon which hydrophobic groups are added to fill the distinct pockets of the IDO1/TDO active sites.

Table 1: Binding Affinity & Inhibition Profile ( )
MetricIDO1 (Indoleamine 2,3-dioxygenase 1)TDO (Tryptophan 2,3-dioxygenase)Selectivity Ratio (TDO/IDO1)
Enzymatic

0.74 ± 0.05

M
2.93 ± 0.12

M
~4.0x (Favors IDO1)
Cellular

1.37

M
(HeLa cells)
7.54

M
(A172 cells)
~5.5x (Favors IDO1)
Binding Mode Heme-coordination (Competitive)Heme-coordination (Competitive)N/A
Key Structural Interaction 4-position substituent fills Pocket A6-position substituent fills Pocket BN/A

Critical Insight: While the scaffold inhibits both, it is 4-fold more potent against IDO1 . This is advantageous in clinical settings where IDO1 is the primary driver of immune escape in "hot" tumors, while TDO inhibition prevents the "rescue" effect seen when IDO1 is blocked alone.

Experimental Protocols

To validate these affinity values in your own laboratory, use the following standardized enzymatic assay protocol. This workflow ensures the exclusion of false positives caused by redox cycling compounds.

Workflow Visualization

AssayWorkflow Start Start: Recombinant Enzyme Prep (hIDO1 or hTDO) Mix Mix: Enzyme + Inhibitor (Serial Dilution) Start->Mix Substrate Add Substrate: L-Tryptophan + Ascorbate/Methylene Blue Mix->Substrate Incubate Incubation (37°C, 60 min) Substrate->Incubate Stop Stop Reaction: 30% Trichloroacetic Acid (TCA) Incubate->Stop Hydrolysis Hydrolysis: Incubate at 65°C (15 min) Converts N-formylkynurenine -> Kynurenine Stop->Hydrolysis Color Colorimetric Reaction: Add Ehrlich's Reagent (p-DMAB) Hydrolysis->Color Read Read Absorbance (OD 490 nm) Color->Read

Figure 2: Standardized enzymatic inhibition assay workflow for determining


 values.
Detailed Protocol Steps
  • Enzyme Preparation:

    • Utilize recombinant human IDO1 and TDO expressed in E. coli.

    • Control: Ensure heme cofactor is fully incorporated (supplement lysis buffer with hemin if necessary).

  • Reaction Mixture:

    • Buffer: 50 mM Potassium Phosphate (pH 6.5).

    • Reductants: Ascorbic acid (20 mM) and Methylene Blue (10

      
      M) are critical to maintain the active ferrous (
      
      
      
      ) heme state.
    • Substrate: L-Tryptophan (

      
       concentrations: 
      
      
      
      20
      
      
      M for IDO1,
      
      
      200
      
      
      M for TDO).
  • Inhibitor Addition:

    • Dissolve 4,6-substituted indazole in DMSO.

    • Perform a 10-point serial dilution.

  • Detection:

    • The reaction produces N-formylkynurenine.

    • Acid Hydrolysis: TCA stops the reaction; heating converts the product to Kynurenine.

    • Ehrlich's Reagent: Reacts with Kynurenine to form a yellow complex measurable at 490 nm.

  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

      
      .
      

Interpretation & Application

When to use 4,6-Substituted Indazoles:
  • Dual Blockade Studies: When investigating tumor models (e.g., Hepatocellular Carcinoma or Glioma) where both IDO1 and TDO are co-expressed.

  • Resistance Modeling: To study if TDO upregulation compensates for IDO1 blockade.

Limitations:
  • Solubility: The "dihydroxy" core is polar, but highly substituted active derivatives may require DMSO concentrations >0.1% for solubility, which can affect enzyme stability. Always run a DMSO-only control.

  • Selectivity: While selective for IDO/TDO over TDO2, cross-reactivity with other heme-containing enzymes (e.g., CYP450s) should be profiled for lead candidates.

References

  • Yang, L., et al. (2019).[1][2] "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[1][2][4][3] Bioorganic & Medicinal Chemistry, 27(6), 1087-1098.[2][4]

  • Pilotte, L., et al. (2012). "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase." Proceedings of the National Academy of Sciences, 109(7), 2497-2502.

  • Dolgorsuren, D., et al. (2023). "Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer." Clinical Cancer Research.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 4,6-dihydroxy-1H-indazole: A Comparative Analysis Focused on Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4,6-dihydroxy-1H-indazole is not merely a quality metric; it is the bedrock of reproducible research and, ultimately, patient safety. The presence of even minute quantities of impurities can significantly alter a compound's biological activity, toxicity profile, and stability. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity determination, with a core focus on the robust and fundamental method of elemental analysis.

The Criticality of Purity for this compound

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1][2] The dihydroxy substitution pattern, in particular, suggests potential applications as an antioxidant, an intermediate for kinase inhibitors, or other biologically active molecules. However, the synthesis of such substituted indazoles can be complex, often involving multi-step reactions that can introduce a variety of impurities.

A plausible and common synthetic route to di-substituted indazoles involves the nitration of a substituted benzene, followed by reduction and cyclization.[3] For this compound, a potential starting material could be a dinitro-substituted resorcinol derivative. This pathway, while effective, can lead to several process-related impurities.

Potential Impurities in the Synthesis of this compound:

  • Residual Starting Materials: Unreacted dinitro-resorcinol or its precursors.

  • Incompletely Reacted Intermediates: Mono-nitro or amino-nitro intermediates that failed to cyclize.

  • Isomeric Byproducts: Formation of other dihydroxy-indazole isomers depending on the precise reaction conditions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium, copper) used in the synthetic steps.[4][5]

  • Solvent Residues: Trapped organic solvents from the reaction or purification stages.

The presence of these impurities can have significant consequences, including altered pharmacological effects, increased toxicity, and compromised stability of the final product. Therefore, a rigorous purity assessment is non-negotiable.

Elemental Analysis: A Cornerstone of Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[6] It operates on the principle of complete combustion of a sample, followed by the quantitative determination of the resulting combustion gases (CO₂, H₂O, and N₂).[5][7]

The power of elemental analysis in purity assessment lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values for the pure compound. Any significant deviation points to the presence of impurities.

Theoretical Elemental Composition of this compound (C₇H₆N₂O₂):
ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011784.07756.00
Hydrogen (H)1.00866.0484.03
Nitrogen (N)14.007228.01418.67
Oxygen (O)15.999231.99821.31
Total 150.137 100.00

A sample of this compound with a purity of >99.5% should yield experimental CHN values that are very close to these theoretical percentages, typically within a ±0.4% deviation.[8]

Interpreting Deviations in Elemental Analysis Data:

Let's consider a hypothetical scenario where a synthesized batch of this compound is analyzed.

Sample% Carbon (C)% Hydrogen (H)% Nitrogen (N)Inferred Purity & Potential Impurities
Theoretical 56.00 4.03 18.67 100% Pure
Batch A 55.894.0118.61High Purity (>99%)
Batch B 54.213.8517.95Lower Purity. The lower percentages for all elements suggest the presence of an impurity with a lower relative carbon, hydrogen, and nitrogen content. This could indicate the presence of inorganic salts (catalyst residues) or residual high-boiling point solvents with fewer C, H, and N atoms.
Batch C 57.154.2517.50Impurity with higher C and H, but lower N content. This could point towards an incompletely cyclized intermediate where a nitro group has not been converted to the indazole nitrogen, or a residual aromatic solvent.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique offers unique advantages and addresses different aspects of purity.

TechniquePrincipleStrengthsLimitations
Elemental Analysis (CHN) Combustion and detection of elemental composition.- Provides fundamental confirmation of elemental composition.[6]- Highly accurate and precise for bulk sample purity.[8]- Can detect impurities that lack a chromophore for UV detection.- Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.- Requires a relatively pure sample (>90%) for meaningful results.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[9][10]- Excellent for separating and quantifying individual impurities.[11]- High sensitivity and resolution.- Can be used for stability-indicating assays.- Requires that impurities have a detectable chromophore (for UV detection).- Method development can be time-consuming.- Purity is expressed as a relative percentage of the main peak, which can be misleading if co-eluting impurities are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides detailed structural information about the main component and any impurities.[12]- Can identify and quantify impurities without the need for a reference standard for the impurity itself (qNMR).- Excellent for identifying isomeric impurities.- Lower sensitivity compared to HPLC for trace impurities.- Complex spectra can be difficult to interpret, especially for mixtures.- Requires a relatively high concentration of the sample.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.- Highly sensitive for detecting trace impurities.- Provides molecular weight information, aiding in impurity identification.[13]- Can be coupled with chromatography (LC-MS, GC-MS) for powerful separation and identification.- Generally not a quantitative technique on its own.- Ionization efficiency can vary significantly between compounds, affecting relative abundance measurements.

Experimental Protocols

Protocol 1: Elemental (CHN) Analysis of this compound

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound to assess its bulk purity.

Instrumentation: A modern CHN elemental analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been dried under vacuum to remove any residual solvents.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known CHN composition (e.g., acetanilide).

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer. The sample is combusted at high temperatures (typically >900 °C) in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Compare the experimental percentages to the theoretical values for C₇H₆N₂O₂. The deviation should be within ±0.4% for a pure sample.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Objective: To separate and quantify potential impurities in a sample of this compound.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact conditions would need to be optimized.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare the sample for analysis at the same concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by obtaining a UV spectrum of the main compound; a wavelength of maximum absorbance should be chosen.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Any other peaks are potential impurities. The area of each impurity peak can be used to calculate its percentage relative to the main peak.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation & Decision Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA HPLC HPLC Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Compare Experimental Data to Theoretical Values and Reference Standards EA->Interpretation HPLC->Interpretation NMR->Interpretation MS->Interpretation Decision Accept or Reject Batch Interpretation->Decision Further_Dev Proceed to Further Development Decision->Further_Dev Accept Repurify Repurify or Re-synthesize Decision->Repurify Reject Repurify->Purification

Caption: Workflow for Purity Assessment of this compound.

Conclusion and Recommendations

For the critical task of assessing the purity of this compound, a multi-faceted approach is paramount. Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition and providing a quantitative measure of bulk purity. Its strength lies in its ability to detect non-chromophoric and inorganic impurities that might be missed by other techniques.

However, for a comprehensive understanding of the impurity profile, elemental analysis should be complemented by high-resolution techniques like HPLC for the separation and quantification of individual organic impurities, and NMR spectroscopy for the definitive identification of isomeric and other structurally related byproducts. Mass spectrometry is invaluable for detecting and identifying trace-level impurities.

As a Senior Application Scientist, my recommendation is to establish a robust, multi-technique purity assessment protocol early in the development of any new chemical entity. For this compound, this should include:

  • Initial Screening: Use HPLC to get a quick overview of the number and relative amounts of impurities.

  • Definitive Purity Confirmation: Employ elemental analysis to confirm the elemental composition and establish the absolute purity of the bulk material.

  • Impurity Identification: Utilize NMR and LC-MS to identify the structure of any significant impurities detected by HPLC.

By integrating these techniques, researchers can build a comprehensive purity profile, ensuring the quality, safety, and efficacy of their compounds, and ultimately accelerating the drug development process.

References

  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative. CN107805221A.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. Retrieved from [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2006, November 14). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Preprints.org. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Wiley Analytical Science. (2023, May 12). HPLC in pharmaceutical analytics. Retrieved from [Link]

  • IJCRT.org. (2020, September 9). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,6-Dihydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4,6-Dihydroxy-1H-indazole. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The following protocols are designed to provide clear, actionable steps, grounded in established safety principles and regulatory frameworks, ensuring that this compound is managed responsibly from use to final disposal.

The causality behind these procedures is rooted in a conservative, risk-based assessment. While specific disposal guidelines for this compound are not explicitly detailed in publicly available regulatory lists, its structural class—indazole derivatives—and the hazard profiles of analogous compounds necessitate its treatment as a hazardous chemical waste.[1][2][3][4] This guide ensures that you not only comply with regulations but also foster a culture of safety and responsibility within your laboratory.

Hazard Characterization and Waste Classification

The foundational step in any disposal plan is a thorough understanding of the material's hazards. Based on data from structurally similar indazole compounds, this compound should be presumed to present several health hazards.

Presumed Hazard Profile:

  • Skin Irritation: Indazole derivatives are frequently categorized as skin irritants.[1][2][5] Prolonged contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation, potentially leading to damage if not addressed immediately.[1][2][5]

  • Respiratory Irritation: Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Acute toxicity via ingestion is a common characteristic of this chemical family.[1][6]

Based on these potential hazards, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste . This classification is the primary driver for the stringent segregation, containment, and disposal protocols that follow. This aligns with the U.S. Environmental Protection Agency's (EPA) hazardous waste determination process under the Resource Conservation and Recovery Act (RCRA).[7][8]

Hazard Classification (Presumed)GHS Hazard StatementPrimary Concern for Disposal
Skin IrritationH315: Causes skin irritationRequires proper PPE during handling and disposal.
Eye IrritationH319: Causes serious eye irritationMandates use of safety goggles/face shield.
Respiratory IrritationH335: May cause respiratory irritationHandling should occur in ventilated areas (fume hood).
Acute Toxicity (Oral)H302: Harmful if swallowedPrevents drain disposal and mandates secure containment.

Core Disposal Protocol: A Step-by-Step Methodology

Adherence to a systematic disposal workflow is critical to prevent accidental exposures and ensure regulatory compliance. The Occupational Safety and Health Administration (OSHA) requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and waste removal.[9][10]

Step 1: Immediate Segregation at the Point of Generation The principle of waste segregation is to prevent unintended chemical reactions.[11] Never mix this compound waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.

  • Action: As soon as waste is generated, place it in a designated, pre-labeled hazardous waste container. Do not leave residual amounts on the bench or in unapproved containers.

Step 2: Proper Containerization and Labeling Containment must be robust and clearly communicated.

  • Container Selection:

    • Solid Waste: Use a wide-mouth, sealable polyethylene or glass container for solid this compound and contaminated items (e.g., weigh boats, gloves, paper towels).

    • Liquid Waste: Use a compatible, shatter-resistant, sealed container (e.g., a coated glass or high-density polyethylene bottle) for solutions containing the compound.

  • Labeling: The container label is a critical safety and compliance document. Ensure it is filled out completely and legibly as you begin to add waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 3: On-Site Accumulation and Storage Waste must be stored safely prior to pickup by a certified disposal vendor.

  • Satellite Accumulation Area (SAA): For waste stored in the lab, it must be kept at or near the point of generation and under the control of the operator.

  • Storage Conditions: Keep waste containers tightly closed except when adding waste.[6] Store in a secondary containment bin to prevent the spread of material in case of a leak. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Final Disposal Pathway Disposal of this compound must be handled by a licensed hazardous waste management company.[7][12]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[13] Its potential toxicity can harm aquatic life and interfere with wastewater treatment processes.

    • DO NOT dispose of this compound in the regular trash.[13] This violates regulations and poses a risk to custodial staff.

  • Approved Disposal Method: The most common and effective method for organic compounds of this nature is high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] This process ensures the complete destruction of the hazardous constituents. Your institution's EHS department will coordinate the pickup and transport with a qualified vendor.

Emergency Procedures: Spill and Decontamination

Accidents happen, and a prepared response is essential. These steps should be part of your laboratory's standard operating procedures.

Small Spill (Solid or Liquid) inside a Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Maintain Ventilation: Keep the fume hood sash at the appropriate working height.

  • Don PPE: Wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collect Waste: Carefully sweep the absorbed material into a hazardous waste container. Use forceps to pick up any broken glass.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill or Spill Outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS department or emergency response line immediately. Provide the chemical name and approximate quantity spilled.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Decision Workflow for this compound A Waste Generated (Contains this compound) B What is the physical form? A->B C Solid Waste (e.g., powder, contaminated gloves, weigh boats) B->C Solid D Liquid Waste (e.g., solutions, reaction mixtures) B->D Liquid E Place in labeled, sealable, wide-mouth solid waste container. C->E F Place in labeled, sealable, shatter-resistant liquid waste container. D->F G Is the container full? E->G F->G H Store container in Satellite Accumulation Area (SAA) with secondary containment. G->H No I Arrange for pickup by EHS / Licensed Waste Hauler. G->I Yes H->G Continue to add waste J Final Disposal via High-Temperature Incineration I->J

Caption: Decision workflow for segregating and disposing of this compound waste.

References

  • Steps in Complying with Regulations for Hazardous Waste . (2025). US EPA. Retrieved from [Link]

  • 4,5,6,7-tetrahydro-1H-indazole . (n.d.). PubChem. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . (n.d.). Quest Waste Management. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories . (n.d.). OSHA. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . (n.d.). OSHA. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). Enviro-Safe. Retrieved from [Link]

  • Hazardous Waste and Disposal . (n.d.). American Chemical Society. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). EPA. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. Retrieved from [Link]

  • Working with Hazardous Chemicals . (2020). Organic Syntheses. Retrieved from [Link]

  • EPA Hazardous Waste Management . (2024). Axonator. Retrieved from [Link]

  • Defining Hazardous Waste . (n.d.). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.